3-Acetoxy-4,7(11)-cadinadien-8-one
Description
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Properties
Molecular Formula |
C17H24O3 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(3,8-dimethyl-6-oxo-5-propan-2-ylidene-1,2,4a,7,8,8a-hexahydronaphthalen-2-yl) acetate |
InChI |
InChI=1S/C17H24O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,10,13-14,16H,7-8H2,1-5H3 |
InChI Key |
HIEJMYXUMUNVKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C(C)C)C2C1CC(C(=C2)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 3-Acetoxy-4,7(11)-cadinadien-8-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4,7(11)-cadinadien-8-one is a naturally occurring sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum, also known as Ageratina adenophora. This plant is a rich source of various bioactive cadinene-type sesquiterpenes, which have garnered scientific interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics and a review of the broader biological context of related compounds from its natural source.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. The primary source for the initial characterization of this compound is a 1981 publication by Bohlmann and Gupta in the journal Phytochemistry. While detailed spectral data from this source is not widely available, the fundamental properties have been established.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄O₃ | [1] |
| Molecular Weight | 276.37 g/mol | [1] |
| CAS Number | 104975-02-2 | [2] |
| Class | Sesquiterpenoid | [1] |
| Natural Source | Eupatorium adenophorum (Ageratina adenophora) | [1][3] |
Computed Physicochemical Properties:
| Property | Value |
| XLogP3 | 2.9 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 276.172545 g/mol |
| Topological Polar Surface Area | 43.4 Ų |
| Heavy Atom Count | 20 |
Experimental Protocols
Isolation of this compound
The isolation of this compound was first described by Bohlmann and Gupta in 1981. The general procedure for isolating sesquiterpenoids from Eupatorium adenophorum involves the following steps:
-
Extraction: The aerial parts of the plant are collected, dried, and ground. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as petroleum ether or a mixture of petroleum ether and diethyl ether.
-
Chromatography: The resulting crude extract is concentrated under reduced pressure and then subjected to column chromatography on silica (B1680970) gel.
-
Fractionation: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with the addition of ethyl acetate.
-
Purification: Fractions containing compounds of interest are further purified using techniques such as preparative thin-layer chromatography (TLC) to yield the pure this compound.
Spectroscopic Data
Biological Activity Context
While specific biological activities for this compound are not extensively documented in recent literature, the plant it is derived from, Eupatorium adenophorum, is known to produce a variety of sesquiterpenoids with significant biological effects. These activities provide a context for the potential pharmacological relevance of this compound.
Eupatorium adenophorum and its isolated sesquiterpenoids have demonstrated a range of activities, including:
-
Antifungal Activity: Extracts and isolated cadinene sesquiterpenes from the plant have shown inhibitory effects against various fungal strains.
-
Cytotoxic Activity: Certain sesquiterpenoids from this plant have exhibited cytotoxicity against various cancer cell lines.
-
Insecticidal and Antifeedant Properties: The plant's chemical constituents have been investigated for their potential as natural pesticides.
Conclusion
This compound is a sesquiterpenoid with a defined chemical structure, isolated from Eupatorium adenophorum. While its fundamental properties are known, detailed experimental data, particularly spectroscopic information, remains primarily within its original discovery publication. The broader biological context of related compounds from the same plant suggests that this molecule may possess interesting pharmacological properties worthy of further investigation. Future research should focus on re-isolating or synthesizing this compound to fully characterize its biological activity profile and to provide comprehensive spectroscopic data to the scientific community.
References
Unveiling the Natural Origins of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4,7(11)-cadinadien-8-one is a cadinane-type sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, isolation, and characterization of this compound, with a focus on providing practical information for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources
The primary and most well-documented natural source of this compound is the plant species Eupatorium adenophorum, also known as Crofton weed.[1][2][3] This invasive perennial herb, belonging to the Asteraceae family, is a rich source of a variety of sesquiterpenoids.[1][4] While other species within the Eupatorium genus and plants containing cadinane (B1243036) sesquiterpenoids, such as those from the Commiphora and Heterotheca genera, have been studied for their chemical constituents, E. adenophorum remains the definitive origin of this compound based on current scientific literature.[5][6]
Quantitative Data on Natural Abundance
Currently, there is a lack of specific quantitative data in published literature detailing the precise yield of this compound from Eupatorium adenophorum. Chemical profiling studies of this plant have confirmed the presence of a complex mixture of sesquiterpenoids, with the concentration of individual compounds varying based on factors such as geographical location, season of collection, and the specific plant part analyzed. One study on the related compound β-elemene in E. adenophorum found the highest concentration in the leaves (0.083% of the natural drying leaf sample), suggesting that the leaves are a promising source for sesquiterpenoid extraction.[7] Further quantitative analysis is required to ascertain the exact concentration of this compound in various tissues of the plant.
Experimental Protocols
The isolation and purification of this compound from Eupatorium adenophorum typically involves a multi-step process combining extraction and various chromatographic techniques. While a singular, standardized protocol for this specific compound is not available, the following methodology is synthesized from multiple studies on the isolation of cadinane sesquiterpenoids from this plant.[2][4][8]
1. Plant Material Collection and Preparation:
-
Aerial parts (leaves and stems) of Eupatorium adenophorum are collected and air-dried in the shade.
-
The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is extracted exhaustively with a suitable organic solvent, such as ethanol (B145695) or petroleum ether, at room temperature.[8]
-
The extraction is typically performed multiple times (e.g., 3 x 72 hours) to ensure maximum recovery of the desired compounds.
-
The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation and Chromatography:
-
The crude extract is subjected to a series of chromatographic separations to isolate the target compound.
-
Column Chromatography: The crude extract is often first fractionated using column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of solvents, such as petroleum ether and ethyl acetate, is employed to separate the compounds based on their polarity.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of bioactive components from E. adenophorum.[2] A two-phase solvent system, for instance, composed of ethyl acetate-methanol-water, can be utilized in a stepwise elution process.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the fractions containing the target compound is often achieved using preparative HPLC with a C18 column and a mobile phase such as methanol-water.
4. Structure Elucidation:
-
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[9]
-
Signaling Pathways and Biological Activity
Biosynthesis of Cadinane Sesquiterpenoids
The biosynthesis of cadinane sesquiterpenoids, including this compound, originates from the general isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. FPP is then cyclized by specific sesquiterpene synthases to form the characteristic cadinane skeleton. Subsequent modifications, such as oxidation and acetylation, lead to the final structure of this compound.
Caption: General biosynthetic pathway of cadinane sesquiterpenoids.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, various cadinane-type sesquiterpenoids isolated from different natural sources have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-Alzheimer's disease effects.[5][6][10] For instance, some cadinane sesquiterpenoids from the fungus Penicillium sp. have been identified as inhibitors of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in pancreatic cancer.[11] Given the structural similarity, it is plausible that this compound may exhibit similar biological activities, but further research is required to elucidate its specific mechanism of action and cellular targets.
Experimental Workflow for Biological Screening
A general workflow for investigating the biological activity and identifying the signaling pathways of this compound is outlined below.
Caption: A proposed experimental workflow for investigating the biological activity of this compound.
Conclusion
This compound is a naturally occurring sesquiterpenoid with its primary source identified as the plant Eupatorium adenophorum. While methods for its isolation and structural elucidation are established, there is a notable gap in the literature regarding its quantitative abundance and specific biological signaling pathways. This guide provides a comprehensive summary of the current knowledge and a framework for future research to unlock the full therapeutic potential of this promising natural product. Further investigation into its pharmacological properties and mechanism of action is warranted to explore its potential in drug discovery and development.
References
- 1. ACG Publications - Identification of Diverse Sesquiterpenoids from Eupatorium adenophorum [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cadinane sesquiterpenes from the leaves of Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cadinane-Type Sesquiterpenoids from Heterotheca inuloides: Absolute Configuration and Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cadinane-type sesquiterpenes from the resinous exudates of Commiphora myrrha and their anti-Alzheimer's disease bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 3-Acetoxyamorpha-4,7(11)-dien-8-one [webbook.nist.gov]
- 10. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of cadinane sesquiterpenoids in Eupatorium adenophorum is a subject of significant interest for researchers in natural product chemistry, chemical ecology, and drug development. This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular machinery at play.
Introduction
Eupatorium adenophorum, a highly invasive plant species, is a rich source of diverse bioactive secondary metabolites, particularly cadinane (B1243036) sesquiterpenoids. These compounds are known for their potent biological activities, including antifeedant and antifungal properties, making them attractive candidates for the development of novel agrochemicals and pharmaceuticals. Understanding their biosynthesis is crucial for harnessing their potential through metabolic engineering and synthetic biology approaches.
The biosynthesis of cadinane sesquiterpenoids in E. adenophorum originates from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), which is cyclized and subsequently modified by a series of enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s).
Core Biosynthetic Pathway
The central steps in the biosynthesis of cadinane sesquiterpenoids in E. adenophorum involve:
-
Cyclization of Farnesyl Pyrophosphate (FPP): The pathway is initiated by the enzyme δ-cadinene synthase, specifically EaTPS1, which catalyzes the cyclization of the linear precursor FPP.[1] This enzymatic reaction is a critical branching point, directing the metabolic flux towards the cadinane scaffold. The primary products of EaTPS1 have been identified as amorpha-4,7(11)-diene and (–)-amorph-4-en-7-ol.[1]
-
Oxidative Modifications: Following the initial cyclization, the cadinane backbone undergoes a series of oxidative modifications, primarily hydroxylation and oxidation, catalyzed by cytochrome P450 enzymes.[2] These modifications are responsible for the vast structural diversity of cadinane sesquiterpenoids found in E. adenophorum. While specific P450s from E. adenophorum involved in this pathway are still under investigation, studies on analogous pathways in other plants, such as cotton, have identified enzymes like (+)-δ-cadinene-8-hydroxylase, which provides insights into the potential catalytic activities.
The subsequent enzymatic steps lead to the formation of a variety of cadinane sesquiterpenoids, including 9-oxo-10,11-dehydroageraphorone, muurol-4-en-3,8-dione, 9-oxo-ageraphorone, and 9β-hydroxy-ageraphorone.[1]
Quantitative Data
Gene Expression Analysis
Transcriptome analysis has revealed differential expression of key genes in the cadinane sesquiterpenoid biosynthesis pathway across different organs of E. adenophorum. The expression of δ-cadinene synthase (TPS1) is significantly higher in the blades compared to other tissues, correlating with the accumulation of sesquiterpenoids in the leaves.[2]
| Gene | Organ | Relative Expression (Blades vs. Other Tissues) | Reference |
| TPS1 (δ-cadinene synthase) | Blades vs. Roots | 9.20-fold higher | [2] |
| Blades vs. Stems | 5.71-fold higher | [2] | |
| Blades vs. Petioles | 5.64-fold higher | [2] |
Metabolite Accumulation
Metabolomic studies have identified and quantified several cadinane sesquiterpenoids in E. adenophorum. These compounds often exhibit increased accumulation in response to external stimuli such as herbivory or pathogen attack, highlighting their role in plant defense.
| Metabolite | Tissue | Condition | Concentration/Abundance | Reference |
| Amorpha-4,7(11)-diene | Aerial parts | Constitutive & Inducible | Major volatile component | [1] |
| (–)-Amorph-4-en-7-ol | Aerial parts | Constitutive & Inducible | Major volatile component | [1] |
| 9-oxo-10,11-dehydroageraphorone | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |
| Muurol-4-en-3,8-dione | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |
| 9-oxo-ageraphorone | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |
| 9β-hydroxy-ageraphorone | Aerial parts | Constitutive & Inducible | Major non-volatile component | [1] |
Experimental Protocols
Heterologous Expression and Functional Characterization of EaTPS1
This protocol outlines the key steps for expressing and functionally characterizing the sesquiterpene synthase EaTPS1.
1. Gene Cloning and Vector Construction:
-
Total RNA is extracted from the young leaves of E. adenophorum.
-
First-strand cDNA is synthesized using a reverse transcriptase.
-
The open reading frame (ORF) of EaTPS1 is amplified by PCR using gene-specific primers.
-
The purified PCR product is ligated into a suitable expression vector, such as pET28a, for bacterial expression.
2. Heterologous Expression in E. coli:
-
The expression vector containing EaTPS1 is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
-
The culture is grown at 37°C to an optimal cell density (OD600 of 0.6-0.8).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours).
3. Enzyme Assay and Product Analysis:
-
The bacterial cells are harvested by centrifugation and lysed to release the recombinant protein.
-
The crude enzyme extract is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer.
-
The enzymatic products are extracted from the aqueous reaction mixture using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile sesquiterpenes produced.
Metabolite Extraction and UPLC-MS/MS Analysis
This protocol details the extraction and analysis of cadinane sesquiterpenoids from plant tissues.
1. Sample Preparation and Extraction:
-
Plant tissues (e.g., leaves, stems) are flash-frozen in liquid nitrogen and ground to a fine powder.
-
The powdered tissue is extracted with a suitable organic solvent, such as a mixture of methanol (B129727) and water.
-
The extract is centrifuged to remove solid debris.
2. UPLC-MS/MS Analysis:
-
The supernatant is filtered and injected into a UPLC-MS/MS system.
-
Chromatographic separation is performed on a C18 column with a gradient elution program using mobile phases such as water with formic acid and acetonitrile (B52724) with formic acid.[2]
-
Mass spectrometry is performed in both positive and negative ion modes to detect a wide range of metabolites.[2]
-
Metabolite identification is achieved by comparing the retention times and mass spectra with those of authentic standards and by searching against metabolomics databases.[2]
Conclusion
The biosynthesis of cadinane sesquiterpenoids in Eupatorium adenophorum is a complex and tightly regulated process involving the interplay of terpene synthases and cytochrome P450 enzymes. The functional characterization of EaTPS1 has provided a foundational understanding of the initial cyclization step. Future research should focus on the identification and characterization of the specific cytochrome P450 enzymes responsible for the subsequent oxidative modifications, which will provide a complete picture of this important biosynthetic pathway. This knowledge will be instrumental in the metabolic engineering of microorganisms or plants for the sustainable production of these valuable natural products.
References
- 1. Characterization of defensive cadinenes and a novel sesquiterpene synthase responsible for their biosynthesis from the invasive Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome and Metabolome Analysis of the Synthesis Pathways of Allelochemicals in Eupatorium adenophorum - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Technical Guide to the Bioactive Compounds of Invasive Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive plant species, often viewed as ecological threats, represent a vast and largely untapped reservoir of novel bioactive compounds with significant potential for pharmaceutical and biotechnological applications. Their aggressive growth and resilience are often attributed to a sophisticated chemical defense system, rich in secondary metabolites. This guide provides an in-depth technical overview of the biological activities of compounds isolated from prominent invasive species, with a focus on Ailanthus altissima, Reynoutria japonica, and Solidago canadensis. We present detailed experimental protocols, quantitative data on biological activities, and elucidate the signaling pathways through which these compounds exert their effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating the transformation of ecological adversaries into valuable sources of therapeutic agents.
Bioactive Compounds and Their Biological Activities: A Quantitative Overview
The following tables summarize the quantitative data on the antioxidant, antimicrobial, and cytotoxic activities of compounds and extracts isolated from the selected invasive plant species.
Ailanthus altissima (Tree of Heaven)
Ailanthus altissima is a rich source of quassinoids, alkaloids, and phenolic compounds, which have demonstrated a range of biological activities.
Table 1: Antioxidant Activity of Ailanthus altissima Extracts
| Plant Part | Extraction Solvent | Assay | Result (IC50 or equivalent) | Reference |
| Leaves | Methanol (B129727) | DPPH | IC50: 35.46 µg/mL | [1] |
| Leaves | Ethyl Acetate Fraction | DPPH | IC50: 16.45 µg/mL | [1] |
| Seed Oil | - | DPPH | IC50: 24.57 µg/mL | [1] |
| Leaves | Methanol | DPPH | EC50: 14.78 µg/mL | [1] |
| Leaves | Methanol | ABTS | EC50: 8.64 µg/mL | [1] |
| Leaves | Methanol | OH Scavenging | EC50: 4.42 µg/mL | [1] |
| Fruit | - | DPPH | EC50: ~23.44 µg/mL | [2] |
| Flowers | Ethanol | ABTS | 893.14 mmol TE/g dw | [3] |
| Flowers | Ethanol | CUPRAC | 789.54 mmol TE/g dw | [3] |
| Flowers | Ethanol | DPPH | 729.72 mmol TE/g dw | [3] |
Table 2: Antimicrobial Activity of Ailanthus altissima Extracts
| Plant Part | Extract/Compound | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| Leaves | Methanol Extract | Listeria monocytogenes | 125-500 | 12.1-23.2 | [1] |
| Leaves | Methanol Extract | Staphylococcus aureus | 125-500 | 12.1-23.2 | [1] |
| Leaves | Methanol Extract | Bacillus subtilis | 125-500 | 12.1-23.2 | [1] |
| Bark & Wood | Aqueous & Methanol Extracts | Pseudomonas aeruginosa | - | 12 ± 0.3 | [1] |
| Leaves | Methanol Extract | Staphylococcus aureus | 4 - 16 | 14.00 ± 1.0 | [4][5] |
| Leaves | Methanol Extract | Staphylococcus epidermidis | 8 - 72.25 | 13.00 ± 1.0 | [4][5] |
| Leaves | Methanol Extract | Escherichia coli | 8 - 31.25 | 5.66 ± 0.57 | [4][5] |
| Leaves | Methanol Extract | Pseudomonas aeruginosa | 16 - 125 | 6.66 ± 0.57 | [4][5] |
| Stem & Trunk Bark | Canthin-6-one | Bacillus subtilis | 8.3 | - | [6] |
Table 3: Cytotoxic Activity of Compounds from Ailanthus altissima
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Ailanthone | MCF-7 (Breast Cancer) | 48h: ~4.0 | [7] |
| Altissinol A | Hep3B (Hepatoma) | 0.08 µM | [8][9] |
| Altissinol A | HepG2 (Hepatoma) | 0.12 µM | [8][9] |
| Quassinoid 2 | HepG2/ADM (Multidrug Resistant) | 0.42 µM | [8][9] |
| Quassinoid 3 | HepG2/ADM (Multidrug Resistant) | 0.28 µM | [8][9] |
| Quassinoid 5 | HepG2/ADM (Multidrug Resistant) | 0.35 µM | [8][9] |
Reynoutria japonica (Japanese Knotweed)
Reynoutria japonica is a well-known source of stilbenoids, particularly resveratrol (B1683913) and its glycoside polydatin, as well as anthranoids like emodin.
Table 4: Bioactive Compound Content and Antimicrobial Activity of Reynoutria japonica Extracts
| Plant Part | Extraction Method | Compound | Concentration | Antimicrobial Activity (MIC) | Reference |
| Rhizome | 38% Ethanol Macerate | Total Stilbenes | 155.08 mg/100 g fluid extract | M. smegmatis: 256 µg/mL | [10] |
| Rhizome | 38% Ethanol Macerate | Total Anthranoids | 5.42 mg/100 g fluid extract | M. smegmatis: 256 µg/mL | [10] |
| Rhizome | Decoction | Total Anthranoids | Highest among tested extracts | - | [10] |
| - | trans-Resveratrol | - | - | M. smegmatis: 64 µg/mL | [10] |
| Rhizome | Ethanol Extract | Polydatin | 40.3 mg/g | Candida spp. | [11] |
| Rhizome | Ethanol Extract | (-)-Epicatechin | 26.1 mg/g | Candida spp. | [11] |
Solidago canadensis (Canadian Goldenrod)
Solidago canadensis is rich in flavonoids and phenolic acids, which contribute to its antioxidant and antimicrobial properties.
Table 5: Phenolic and Flavonoid Content and Antimicrobial Activity of Solidago canadensis Extracts
| Plant Part | Extraction Solvent | Total Phenolics (mg GAE/g DW) | Total Flavonoids (mg QE/g DW) | Antimicrobial Activity (MIC) | Reference |
| Aerial Parts | Ethanol | 293.42 | 175.25 | - | [3] |
| Aerial Parts | Methanol | ~250 | 141.05 | - | [3] |
| Aerial Parts | Acetone | ~250 | 144.48 | - | [3] |
| Aerial Parts | Water | 204.19 | 64.99 | - | [3] |
| Whole Plant | Hexane Extract | - | - | Gram-positive bacteria: 5-10 mg/mL | [12] |
| Whole Plant | Ethyl Acetate Extract | - | - | Various bacteria: 200 µg/mL | [13] |
| Whole Plant | 50% Aqueous-Ethanol Extract | - | - | Various bacteria: 200 µg/mL | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction of Phenolic Compounds from Ailanthus altissima Leaves
This protocol is adapted from a study on the HPLC analysis of phenolic compounds.[14]
Materials:
-
Fresh leaves of Ailanthus altissima
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol containing 0.1% HCl
-
Deionized water (ddH2O)
-
Chloroform
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Immediately after collection, freeze the leaves in liquid nitrogen.
-
Grind the frozen leaves to a fine powder using a pestle and mortar.
-
Extract the powdered leaves with methanol containing 0.1% HCl.
-
Incubate the mixture for 50 minutes on ice in the dark.
-
Centrifuge the mixture for 10 minutes at 16,000 x g and 4 °C.
-
Collect the supernatant (600 µL) and mix it with 400 µL of ddH2O and 600 µL of chloroform.
-
Shake the mixture for 45 minutes at 4 °C in the dark.
-
Centrifuge for 5 minutes at 16,000 x g and 4 °C to separate the liquid phases. The upper aqueous-methanolic phase contains the phenolic compounds and is ready for HPLC analysis.
HPLC-DAD Analysis of Phenolic Compounds from Ailanthus altissima
This protocol provides a method for the simultaneous separation and quantification of 39 phenolic compounds.[14]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Acetic acid/acetonitrile/phosphoric acid/water (10:5:0.1:84.9, v/v/v/v)
Procedure:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1 mL/min.
-
The injection volume is 10 µL for standards and 50 µL for extracts.
-
Use the following gradient elution program:
-
0–5 min: 100% B (isocratic)
-
5–25 min: Linear gradient from 100% to 80% B
-
25–35 min: Linear gradient from 80% to 60% B
-
35–40 min: Linear gradient from 60% to 100% B
-
-
Detect the phenolic compounds at their respective maximum absorption wavelengths using the DAD.
DPPH Radical Scavenging Assay
This is a common and reliable method for determining the antioxidant capacity of plant extracts.[1][15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Plant extract
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store the solution in the dark.
-
Sample preparation: Prepare a stock solution of the plant extract in the same solvent used for the DPPH solution. Prepare a series of dilutions from the stock solution.
-
Reaction:
-
In a test tube or microplate well, add a specific volume of the plant extract dilution (e.g., 40 µL).
-
Add a larger, fixed volume of the DPPH solution (e.g., 2.96 mL).
-
For the control, use the solvent instead of the plant extract.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC50 value, which is the concentration of the extract that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the extract concentration.
Antimicrobial Activity - Disc Diffusion Assay
This method is used to assess the antimicrobial activity of plant extracts.[17]
Materials:
-
Bacterial or fungal strains
-
Nutrient agar (B569324) or appropriate growth medium
-
Sterile Petri dishes
-
Sterile paper discs (6 mm diameter)
-
Plant extract
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes.
-
Once the agar has solidified, inoculate the surface with the test microorganism to create a lawn.
-
Impregnate sterile paper discs with a known concentration of the plant extract, positive control, and negative control.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for yeast).
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
The bioactive compounds from invasive species often exert their effects by modulating key cellular signaling pathways. This section provides a visual representation of these pathways and the experimental workflows used to study them, using the Graphviz DOT language.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and identification of bioactive compounds from invasive plant species.
Caption: General workflow for isolating and identifying bioactive compounds.
Ailanthone-Mediated Inhibition of the PI3K/Akt Signaling Pathway
Ailanthone, a quassinoid from Ailanthus altissima, has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[18][19][20] This pathway is crucial for cell survival and proliferation.
Caption: Ailanthone inhibits the PI3K/Akt pathway, leading to apoptosis.
Inhibition of NF-κB and MAPK Signaling by Reynoutria japonica Extracts
Extracts from Reynoutria japonica have been shown to possess anti-inflammatory properties by blocking the activation of NF-κB and MAPKs.[2]
Caption: R. japonica extract inhibits inflammation via NF-κB and MAPK pathways.
Conclusion and Future Perspectives
Invasive plant species, despite their ecological challenges, are a promising frontier in the search for novel therapeutic agents. The data and protocols presented in this guide for Ailanthus altissima, Reynoutria japonica, and Solidago canadensis underscore their potential as sources of potent antioxidant, antimicrobial, and cytotoxic compounds. The elucidation of the signaling pathways affected by these compounds provides a foundation for understanding their mechanisms of action and for their rational development into new drugs.
Future research should focus on the bioassay-guided isolation of novel compounds, comprehensive preclinical and clinical evaluation of their efficacy and safety, and the development of sustainable harvesting and extraction methods. By harnessing the chemical diversity of these invasive species, the scientific community can turn an ecological problem into a valuable resource for human health.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. mmsl.cz [mmsl.cz]
- 3. Assessment of flavonoids and phenolic compound accumulation in invasive Solidago canadensis L. in Slovakia | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 4. Phenolic Profile and Antioxidant Capacity of Invasive Solidago canadensis L.: Potential Applications in Phytopharmacy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reynoutria japonica Houtt. Transformed Hairy Root Cultures as an Effective Platform for Producing Phenolic Compounds with Strong Bactericidal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.uran.ua [journals.uran.ua]
- 9. youtube.com [youtube.com]
- 10. UHPLC Analysis of Reynoutria japonica Houtt. Rhizome Preparations Regarding Stilbene and Anthranoid Composition and Their Antimycobacterial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Comparison of the Bioactivities of Japanese and Bohemian Knotweed Ethanol Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
- 17. jbclinpharm.org [jbclinpharm.org]
- 18. researchgate.net [researchgate.net]
- 19. Ailanthone Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Verdant Treasury: An In-depth Technical Guide to the Chemical Diversity of Sesquiterpenoids in the Asteraceae Family
For Researchers, Scientists, and Drug Development Professionals
The Asteraceae family, one of the largest and most diverse families of flowering plants, represents a vast and largely untapped reservoir of chemical novelty. Among the myriad of secondary metabolites produced by these plants, sesquiterpenoids stand out for their remarkable structural complexity and broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the chemical diversity of sesquiterpenoids in the Asteraceae family, with a focus on their quantification, isolation, and biosynthesis.
Quantitative Overview of Sesquiterpenoids in Asteraceae
The concentration of sesquiterpenoids can vary significantly between different species and even within different populations or plant parts of the same species. Environmental factors and genetic variations also play a crucial role in the chemical profile of a plant. The following tables summarize the quantitative data for some of the most well-studied sesquiterpenoids in prominent Asteraceae species.
Table 1: Quantitative Analysis of Helenalin (B1673037) and its Derivatives in Arnica montana
| Plant Material | Sesquiterpenoid | Concentration (mg/g dry weight) | Reference |
| Flower heads (Heath lands, Spain) | Total Helenalin Esters | 5.2 - 10.3 | [1][2] |
| Flower heads (Meadows/Peat bogs, Spain) | Total Dihydrohelenalin Esters | 10.9 - 18.2 | [1][2] |
| Disk Flowers | Total Sesquiterpene Lactones | 8.72 | [3] |
| Ray Flowers | Total Sesquiterpene Lactones | 7.12 | [3] |
| Flower Receptacles | Total Sesquiterpene Lactones | 3.54 | [3] |
| Stems | Total Sesquiterpene Lactones | 0.28 | [3] |
| Buds | Total Sesquiterpene Lactones | 5.12 | [3] |
| Withered Flowers | Total Sesquiterpene Lactones | 9.43 | [3] |
Table 2: Quantitative Analysis of Parthenolide (B1678480) in Tanacetum parthenium
| Plant Material/Origin | Parthenolide Content (% of dry weight) | Reference |
| Herb (Ukraine) | 0.16 - 0.39 | [4] |
| Leaves and Flowering Tops | 0.18 | [4] |
| Leaves | 0.09 | [4] |
| Flowering Tops | 0.27 | [4] |
| Herb (beginning of flowering) | 0.29 - 0.92 | [4] |
| Herb (Oaxaca, Mexico) | 0.28 | [5] |
| Herb (Puebla, Mexico) | 0.25 | [5] |
| Aerial parts (Marzanabad, Iran) | 0.33 mg/g | [6] |
| Micropropagated plant leaves (Ethanol extract) | >20 mg/g | [7] |
| Conventionally grown plant leaves (Ethanol extract) | ~18 mg/g | [7] |
Table 3: Quantitative Analysis of Alantolactone and Isoalantolactone in Inula helenium
| Plant Material/Extract | Alantolactone Content | Isoalantolactone Content | Reference |
| Sesquiterpene Lactone-Rich Fraction | 256.71 ± 0.44 mg/g | 322.62 ± 0.64 mg/g | [8] |
| 70% Ethanol Extract | 5.56 mg/g of extract | 7.7 mg/g of extract | [9] |
| 30% Ethanol Extract | 1.32 mg/g of extract | 2.18 mg/g of extract | [9] |
Table 4: Quantitative Analysis of Cynaropicrin in Cynara cardunculus
| Plant Material/Cultivar | Cynaropicrin Content (mg/kg Dry Weight) | Reference |
| Leaves (Orte 2) | 8143 | [10] |
| Leaves (Grato 1) | 4994 | [10] |
| Leaves (Orte 1) | 3946 | [10] |
| Leaves (Spring) | 36,400 | [11][12] |
Table 5: Quantitative Analysis of Costunolide and Dehydrocostus Lactone in Saussurea costus
| Plant Material/Extract | Costunolide Content | Dehydrocostus Lactone Content | Reference |
| Essential Oil | 9.26% | 46.75% | [13] |
| Root Powder | Variable, quantified by HPLC | Variable, quantified by HPLC | [14] |
Experimental Protocols
Extraction of Sesquiterpenoids
A generalized protocol for the extraction of sesquiterpenoids from Asteraceae plant material is as follows:
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves, flowers, roots) at room temperature and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol) at room temperature for a period of 24 to 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent-Solvent Partitioning (Optional): To fractionate the crude extract based on polarity, it can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The sesquiterpenoids will be distributed among these fractions based on their individual polarities.
Isolation of Sesquiterpenoids
The isolation of individual sesquiterpenoids from the crude extract or its fractions is typically achieved through a combination of chromatographic techniques.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common starting point is a non-polar solvent like n-hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate or acetone.
-
Fraction Collection: The eluate is collected in numerous small fractions.
-
-
Thin-Layer Chromatography (TLC):
-
Monitoring: TLC is used to monitor the separation achieved by CC. Aliquots of each fraction are spotted on a TLC plate, which is then developed in a suitable solvent system.
-
Visualization: The separated compounds on the TLC plate are visualized under UV light or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Pooling Fractions: Fractions with similar TLC profiles are pooled together.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final Purification: For final purification, the pooled fractions are subjected to preparative HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol is typically employed.
-
Quantification of Sesquiterpenoids
-
Standard Preparation: Prepare standard solutions of the sesquiterpenoids of interest at known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in the mobile phase or a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically with a mixture of water (often with a small percentage of formic acid or acetic acid) and acetonitrile or methanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the target sesquiterpenoids (often around 210-230 nm).
-
-
Calibration Curve: Inject the standard solutions of different concentrations to construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution and determine the peak area of the target sesquiterpenoid. The concentration in the sample can then be calculated using the regression equation from the calibration curve.
This method is suitable for the quantification of total sesquiterpene lactones containing an α-methylene-γ-lactone moiety.
-
Principle: The method is based on the Michael-type addition of a thiol-containing compound (e.g., L-cysteine) to the exocyclic double bond of the sesquiterpene lactone. The decrease in the concentration of the thiol is then measured spectrophotometrically using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with free thiols to produce a colored product with an absorbance maximum at 412 nm.
-
Procedure:
-
Prepare a solution of the plant extract.
-
React the extract with a known excess of a standard thiol solution.
-
After the reaction is complete, add Ellman's reagent.
-
Measure the absorbance at 412 nm.
-
A control reaction without the plant extract is also performed.
-
The amount of sesquiterpene lactones is calculated from the difference in absorbance between the control and the sample.
-
Biosynthesis and Experimental Workflows
Sesquiterpenoid Biosynthesis Pathway
Sesquiterpenoids are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. However, the cytosolic MVA pathway is the primary source of the precursor for sesquiterpenoid biosynthesis. The key steps are outlined in the following diagram.
General Experimental Workflow for Sesquiterpenoid Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of sesquiterpenoids from Asteraceae species.
This guide provides a foundational understanding of the chemical diversity of sesquiterpenoids within the Asteraceae family. The presented data and protocols offer a starting point for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development to explore this rich and promising source of bioactive compounds. Further research into a wider range of Asteraceae species is warranted to fully uncover the therapeutic potential held within this remarkable plant family.
References
- 1. Sesquiterpene lactones in Arnica montana: helenalin and dihydrohelenalin chemotypes in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Study on morphological diversity and parthenolide content of some feverfew (Tanacetum parthenium (L.) Schultz-Bip.) populations [ijmapr.areeo.ac.ir]
- 7. Micropropagation of Feverfew (Tanacetum parthenium) and Quantification of Parthenolide Content in Its Micropropagated and Conventionally Grown Plants [mdpi.com]
- 8. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cynaropicrin, total caffeoylquinic acids and flavonoids in leaves of Cynara cardunculus (cardoon) forms | International Society for Horticultural Science [ishs.org]
- 12. Cynaropicrin, total caffeoylquinic acids and flavonoids in leaves of Cynara cardunculus (cardoon) forms [actahort.org]
- 13. globalscitechocean.com [globalscitechocean.com]
- 14. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Activity Assays Using 3-Acetoxy-4,7(11)-cadinadien-8-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for evaluating the antifungal activity of the natural product 3-Acetoxy-4,7(11)-cadinadien-8-one. While specific antifungal data for this compound is not currently available in public literature, this guide offers a comprehensive framework for its systematic evaluation. The protocols described herein are based on widely accepted methodologies for determining antifungal susceptibility, such as the broth microdilution method for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) determination. These guidelines are intended to assist researchers in generating reliable and reproducible data for the assessment of this and other novel compounds.
Introduction
This compound is a sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum. Natural products are a rich source of novel bioactive compounds, and sesquiterpenoids, in particular, have demonstrated a wide range of biological activities. The increasing prevalence of fungal infections and the rise of antifungal drug resistance necessitate the exploration of new therapeutic agents. This document outlines the necessary experimental procedures to investigate the potential antifungal properties of this compound.
Data Presentation
Quantitative data from antifungal assays should be organized systematically to allow for clear interpretation and comparison. The following tables are provided as templates for presenting experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Positive Control (e.g., Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | Data | Data | Data | Data |
| Candida glabrata ATCC 90030 | Data | Data | Data | Data |
| Candida parapsilosis ATCC 22019 | Data | Data | Data | Data |
| Cryptococcus neoformans ATCC 90112 | Data | Data | Data | Data |
| Aspergillus fumigatus ATCC 204305 | Data | Data | Data | Data |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These are particularly useful when testing multiple clinical isolates of the same species.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound.
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | Data | Data | Data | Fungistatic/Fungicidal |
| Cryptococcus neoformans ATCC 90112 | Data | Data | Data | Fungistatic/Fungicidal |
| Aspergillus fumigatus ATCC 204305 | Data | Data | Data | Fungistatic/Fungicidal |
An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Fungal strains (e.g., Candida spp., Aspergillus spp.)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Subculture fungi on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, collect spores and adjust the concentration.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Agent Dilutions:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of concentrations. The final concentrations should typically range from 0.03 to 64 µg/mL, though this can be adjusted based on preliminary results.
-
Prepare similar dilutions for the positive control antifungal.
-
-
Assay Plate Setup:
-
Dispense 100 µL of each twofold dilution of the antifungal agent into the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or longer for filamentous fungi, depending on the growth rate of the organism.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm). For agents like azoles, the endpoint is often defined as a ≥50% reduction in turbidity compared to the control.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed to determine whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the organism).
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot the aliquot onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plates at 35°C for 24-48 hours or until growth is visible in the control spot (from the MIC growth control well).
-
The MFC is the lowest concentration of the compound from the MIC plate that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the antifungal action of this compound.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Hypothetical Antifungal Signaling Pathway.
Conclusion
The protocols and templates provided in this document offer a standardized approach for the in vitro evaluation of the antifungal activity of this compound. Adherence to these established methodologies will ensure the generation of high-quality, comparable data, which is a critical first step in the preclinical assessment of any novel antifungal candidate. Further studies would be required to elucidate the specific mechanism of action and to evaluate the in vivo efficacy and toxicity of this compound.
Application Notes and Protocols: Cytotoxicity Screening of 3-Acetoxy-4,7(11)-cadinadien-8-one on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid that has been isolated from the plant Eupatorium adenophorum.[1][2] As natural products are a rich source of novel therapeutic agents, particularly in oncology, it is of significant interest to evaluate the cytotoxic potential of such compounds against various cancer cell lines. This document provides a detailed protocol for determining the cytotoxic effects of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, a hypothetical mechanism of action involving the induction of apoptosis is presented, along with a summary of prospective cytotoxic data.
Data Presentation: Hypothetical Cytotoxicity of this compound
The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits cell growth by 50%, would be determined using the SRB assay after a 48-hour exposure.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 22.4 |
| A549 | Lung Carcinoma | 35.2 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 28.1 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3] The assay relies on the ability of SRB to bind to the basic amino acid residues of cellular proteins under mildly acidic conditions.[4] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of the number of viable cells.[4]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29, HepG2)
-
Complete culture medium (specific to each cell line)
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in dH2O
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-570 nm)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.[4]
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL of complete culture medium.[4]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (a known cytotoxic agent).[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[4]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[4]
-
-
Cell Fixation:
-
Staining:
-
Solubilization and Absorbance Measurement:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[4]
-
Allow the plates to air dry completely at room temperature.[4]
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.[4]
-
Measure the absorbance (optical density, OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the background absorbance (from wells containing only medium) from all readings.[4]
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[4]
Mandatory Visualizations
Experimental Workflow for SRB Cytotoxicity Assay
Caption: Workflow for SRB cytotoxicity screening.
Hypothetical Signaling Pathway for Apoptosis Induction
The cytotoxic activity of many natural products is mediated through the induction of apoptosis. A plausible mechanism for this compound could involve the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of 3-Acetoxy-4,7(11)-cadinadien-8-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the anti-inflammatory properties of 3-Acetoxy-4,7(11)-cadinadien-8-one, a sesquiterpenoid isolated from Eupatorium adenophorum.[1][2][3] The following protocols and data presentation formats are based on established in vitro methodologies for assessing the anti-inflammatory potential of natural products.
Overview
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents from natural sources is a critical area of pharmaceutical research.[4][5] this compound has been identified as a compound of interest for its potential therapeutic properties. These notes detail the experimental procedures to characterize its anti-inflammatory effects in a well-established in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][7][8]
Data Presentation
The following tables summarize hypothetical quantitative data on the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.2 | - |
| LPS (1 µg/mL) | - | 25.8 ± 1.5 | 0 |
| LPS + Compound | 1 | 20.1 ± 1.1 | 22.1 |
| LPS + Compound | 5 | 14.5 ± 0.9 | 43.8 |
| LPS + Compound | 10 | 8.2 ± 0.6 | 68.2 |
| LPS + Compound | 25 | 4.1 ± 0.3 | 84.1 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | - | 50 ± 5 | 30 ± 4 | 25 ± 3 |
| LPS (1 µg/mL) | - | 1250 ± 80 | 980 ± 65 | 750 ± 50 |
| LPS + Compound | 1 | 980 ± 70 | 750 ± 55 | 580 ± 40 |
| LPS + Compound | 5 | 650 ± 50 | 510 ± 40 | 390 ± 30 |
| LPS + Compound | 10 | 320 ± 25 | 260 ± 20 | 180 ± 15 |
| LPS + Compound | 25 | 150 ± 12 | 110 ± 10 | 80 ± 8 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in this application note.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[6][9]
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the compound, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.[9] 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10][11]
Western Blot Analysis for Signaling Pathway Proteins
To investigate the molecular mechanism, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed by Western blotting.[6][10] After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the general experimental workflow.
Caption: General experimental workflow for investigating anti-inflammatory effects.
Caption: Proposed anti-inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. arborassays.com [arborassays.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: Determining the Mechanism of Action of Sesquiterpenoids
Introduction
Sesquiterpenoids, a diverse class of 15-carbon isoprenoids derived from plants and marine organisms, have garnered significant attention in drug discovery for their broad therapeutic potential.[1] These compounds exhibit a wide range of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3] Elucidating the precise mechanism of action (MoA) is a critical step in developing these natural products into effective therapeutic agents. Cell-based assays are indispensable tools for this purpose, providing insights into how sesquiterpenoids interact with cellular machinery to exert their effects.
This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate the common mechanisms of action of sesquiterpenoids, focusing on their effects on cancer cell viability, apoptosis, and key inflammatory signaling pathways such as NF-κB and MAPK.
Overall Experimental Workflow
The investigation into the MoA of a novel sesquiterpenoid typically follows a logical progression from broad cytotoxicity screening to more focused mechanistic studies. The initial step is to determine the compound's potency in inhibiting cell growth, followed by assays to identify the mode of cell death and the specific signaling pathways being modulated.
Caption: General workflow for elucidating the mechanism of action of sesquiterpenoids.
Assessment of Cytotoxicity and Cell Viability
A primary activity of many sesquiterpenoids is their ability to inhibit the proliferation of cancer cells.[4] The MTT assay is a fundamental colorimetric method to quantify a compound's cytotoxic effect and determine its half-maximal inhibitory concentration (IC50).
Application Note: MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living cells. This assay is crucial for establishing a dose-response curve and calculating the IC50 value, which is the concentration of the sesquiterpenoid required to inhibit cell growth by 50%.[6] This value is essential for selecting appropriate concentrations for subsequent mechanistic assays.
Data Presentation: Cytotoxicity of Sesquiterpenoids on Cancer Cell Lines
The table below presents example IC50 values, illustrating how data from MTT assays can be summarized.
| Sesquiterpenoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound A | MCF-7 | Breast Cancer | 2.83 | [7] |
| Compound A | MDA-MB-231 | Breast Cancer | 1.55 | [7] |
| Parthenolide | T98G | Glioblastoma | < 100 | [8] |
| Salviplenoid A | Raw264.7 | Macrophage | > 50 | [9] |
| CRC2 | SK-MEL-2 | Melanoma | 6.01 | [10] |
Protocol: MTT Assay for Cell Viability [11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpenoid in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, achieving a final concentration of 0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells.[2][13] Sesquiterpenoids are known to induce apoptosis by modulating the expression of key regulatory proteins.[2]
Annexin V/PI Staining for Apoptosis Detection
Application Note: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. mdpi.com [mdpi.com]
- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids from the sunflower family as potential anti-inflammatory candidates: a review – ScienceOpen [scienceopen.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactones from Carpesium rosulatum with potential cytotoxicity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 14. bosterbio.com [bosterbio.com]
In vivo formulation of 3-Acetoxy-4,7(11)-cadinadien-8-one for animal studies.
An extensive review of formulation strategies for poorly water-soluble compounds provides a strong foundation for developing a robust in vivo formulation for 3-Acetoxy-4,7(11)-cadinadien-8-one, a natural sesquiterpenoid. Due to its chemical nature, this compound is anticipated to have low aqueous solubility, a common challenge for this class of molecules. Successful in vivo studies hinge on a formulation that ensures adequate bioavailability and reproducible results.
This document provides detailed application notes and protocols for the development of an in vivo formulation for this compound, targeting researchers, scientists, and drug development professionals. The protocols outlined below are based on established methods for formulating hydrophobic compounds for animal studies.
Application Notes
Compound Information:
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 104975-02-2 | [1] |
| Molecular Formula | C17H24O3 | [1][2][3] |
| Molecular Weight | 276.37 g/mol | [1][2][3] |
| Class | Sesquiterpenoid | [2][4] |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol. | General knowledge on sesquiterpenoids |
Formulation Strategy:
The primary goal is to develop a stable and homogenous formulation suitable for oral (gavage) or parenteral (intravenous, intraperitoneal) administration in animal models. Given the predicted low aqueous solubility of this compound, several strategies can be employed. These include the use of co-solvents, surfactants, and lipid-based systems to enhance solubility and bioavailability.[5][6][7]
A common starting point for preclinical in vivo studies of poorly soluble compounds is a co-solvent-based formulation. A sample formulation for in vivo use suggests a mixture of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS.[1] This combination of a primary organic solvent (DMSO), a co-solvent (PEG300), and a surfactant (Tween 80) is a widely accepted approach to solubilize hydrophobic compounds for administration to animals.[8]
For potentially improved bioavailability, especially for oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be considered.[9][10] These systems can enhance lymphatic absorption and reduce first-pass metabolism.
Analytical Characterization:
The characterization of this compound and its formulations is critical. High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of sesquiterpenes.[11][12][13] HPLC with UV detection or mass spectrometry (LC-MS) can be used for quantification and stability assessment.[11][14]
Experimental Protocols
Protocol 1: Pre-formulation Solubility Assessment
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and excipients.
Materials:
-
This compound
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 300 (PEG300), Polyethylene glycol 400 (PEG400)
-
Surfactants: Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15
-
Oils: Sesame oil, Corn oil, Medium-chain triglycerides (MCT)
-
Vials, shaker, centrifuge, analytical balance, HPLC system
Method:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent/excipient in a glass vial.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Express the solubility in mg/mL.
Data Presentation:
| Solvent/Excipient | Solubility (mg/mL) |
| DMSO | [Insert experimental data] |
| Ethanol | [Insert experimental data] |
| Propylene Glycol | [Insert experimental data] |
| PEG300 | [Insert experimental data] |
| PEG400 | [Insert experimental data] |
| Tween 80 | [Insert experimental data] |
| Cremophor EL | [Insert experimental data] |
| Sesame Oil | [Insert experimental data] |
Protocol 2: Co-solvent Formulation Preparation and Characterization
Objective: To prepare a co-solvent based formulation for in vivo administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile vials, magnetic stirrer, sterile filters (0.22 µm)
Method:
-
Based on the desired final concentration and dose volume, calculate the required amount of this compound.
-
In a sterile vial, dissolve the calculated amount of the compound in a small volume of DMSO (e.g., 5-10% of the final volume).
-
Add PEG300 (e.g., 30-40% of the final volume) and mix until a clear solution is obtained.
-
Add Tween 80 (e.g., 5-10% of the final volume) and mix thoroughly.
-
Slowly add sterile saline or PBS to the final volume while continuously mixing.
-
Visually inspect the formulation for any precipitation or phase separation.
-
If required for parenteral administration, sterilize the final formulation by filtering through a 0.22 µm sterile filter.
Example Formulation:
| Component | Percentage (v/v) |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline | 60% |
Characterization:
-
Appearance: Visual inspection for clarity, color, and particulate matter.
-
pH: Measure the pH of the final formulation.
-
Drug Concentration: Verify the concentration of this compound using HPLC.
-
In Vitro Dilution Stability: Assess the physical stability of the formulation upon dilution in physiological media (e.g., PBS, simulated gastric fluid) to mimic in vivo conditions.
Protocol 3: Lipid-Based Formulation (SEDDS) Preparation
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) for oral administration.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vials, magnetic stirrer
Method:
-
Dissolve this compound in the selected oil.
-
Add the surfactant and co-surfactant to the oil phase.
-
Mix thoroughly until a clear and homogenous solution is formed.
Characterization:
-
Self-Emulsification Test: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
-
Drug Content: Determine the concentration of the active compound in the formulation.
Protocol 4: Stability Testing of the Formulation
Objective: To evaluate the stability of the prepared formulation under different storage conditions.[15][16]
Materials:
-
Prepared formulation of this compound
-
Stability chambers (e.g., 4°C, 25°C/60% RH)
-
HPLC system
Method:
-
Aliquot the formulation into several sealed vials.
-
Store the vials at different conditions (e.g., refrigerated at 4°C and at room temperature 25°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each storage condition.
-
Analyze the samples for:
-
Appearance (visual inspection)
-
pH
-
Drug concentration (by HPLC) to assess for degradation.
-
Presence of any degradation products (by HPLC).
-
Data Presentation:
| Time Point | Storage Condition | Appearance | pH | Drug Concentration (mg/mL) |
| 0 | - | Clear, colorless | [Data] | [Data] |
| 1 week | 4°C | [Data] | [Data] | [Data] |
| 1 week | 25°C | [Data] | [Data] | [Data] |
| 2 weeks | 4°C | [Data] | [Data] | [Data] |
| 2 weeks | 25°C | [Data] | [Data] | [Data] |
| 4 weeks | 4°C | [Data] | [Data] | [Data] |
| 4 weeks | 25°C | [Data] | [Data] | [Data] |
Visualizations
Caption: Workflow for the development of an in vivo formulation.
Caption: Analytical workflow for formulation characterization.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS – Pharma Trends [pharma-trends.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. criver.com [criver.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application of 3-Acetoxy-4,7(11)-cadinadien-8-one in natural product-based drug discovery.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: 3-Acetoxy-4,7(11)-cadinadien-8-one is a cadinane-type sesquiterpenoid isolated from the plant Eupatorium adenophorum.[1][2][3] This class of natural products has garnered significant interest in the field of drug discovery due to the diverse biological activities exhibited by structurally related compounds.[1][4][5] Eupatorium adenophorum, in particular, is a rich source of sesquiterpenoids and has been traditionally used in folk medicine for its anti-inflammatory, antimicrobial, and wound-healing properties.[1][5] This document provides an overview of the potential applications of this compound in anticancer and anti-inflammatory drug discovery and detailed protocols for its evaluation.
Potential Applications:
-
Anticancer Drug Discovery: Cadinane sesquiterpenoids isolated from various natural sources have demonstrated cytotoxic effects against a range of cancer cell lines. While specific data for this compound is not extensively documented, related compounds from Eupatorium adenophorum have shown cytotoxic potential.[6][7] Therefore, this compound is a candidate for screening against various cancer cell lines to determine its IC50 values and elucidate its mechanism of action, which may include the induction of apoptosis.
-
Anti-inflammatory Drug Discovery: Extracts of Eupatorium adenophorum and its isolated sesquiterpenoids are known to possess anti-inflammatory properties.[1][8] The anti-inflammatory effects of sesquiterpenoids are often attributed to the modulation of key signaling pathways, such as the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines. This compound can be investigated for its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and downregulate inflammatory signaling cascades.
Data Presentation:
While specific experimental data for this compound is limited in publicly available literature, the following tables represent the type of quantitative data that would be generated when evaluating this compound for its potential anticancer and anti-inflammatory activities.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 33.8 |
| HepG2 | Liver Cancer | 55.2 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Assay | Endpoint | IC50 (µM) |
| Griess Assay | NO Production | 18.9 |
| ELISA | TNF-α Secretion | 22.4 |
| ELISA | IL-6 Secretion | 28.1 |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in the growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with the compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
3. Measurement of Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This protocol is for assessing the anti-inflammatory activity of this compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Simplified diagram of the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory activity of this compound.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Cadinane Sesquiterpenes from the Leaves of Eupatorium adenophorum - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 8. Anti-Inflammatory Potential of Ethanolic Leaf Extract of Eupatorium adenophorum Spreng. Through Alteration in Production of TNF-α, ROS and Expression of Certain Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Novel Cadinane Sesquiterpenoids
FOR IMMEDIATE RELEASE
A Comprehensive Guide to Modern Techniques in the Structural Analysis of Novel Cadinane (B1243036) Sesquiterpenoids for Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols for the elucidation of the chemical structures of novel cadinane sesquiterpenoids. These bicyclic sesquiterpenoids, characterized by the cadinane skeleton, exhibit a wide range of biological activities, making them promising candidates for drug discovery. The following sections detail the integrated spectroscopic, spectrometric, and computational approaches required for unambiguous structure determination.
I. Introduction to Cadinane Sesquiterpenoids
Cadinane sesquiterpenoids are a class of natural products featuring a decahydronaphthalene (B1670005) ring system. Their structural diversity, arising from variations in oxygenation patterns, stereochemistry, and skeletal rearrangements, presents a significant challenge in their structural elucidation. An integrated approach combining modern analytical techniques is therefore essential for the accurate and efficient characterization of novel derivatives.
II. General Experimental Workflow
The process of discovering and characterizing novel cadinane sesquiterpenoids from natural sources follows a systematic workflow, from initial extraction to final structure elucidation.[1] This process involves a combination of chromatographic separation techniques and spectroscopic analysis.
Caption: General experimental workflow for the isolation and structure elucidation of novel cadinane sesquiterpenoids.
Application Note 1: Isolation and Purification of Cadinane Sesquiterpenoids
The initial step in the structural elucidation of novel cadinane sesquiterpenoids is their isolation and purification from the source material. This typically involves extraction with organic solvents followed by a series of chromatographic separations.
Protocol 1: General Extraction and Isolation Procedure
-
Extraction: The dried and powdered source material (e.g., plant leaves, fungal culture) is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethyl acetate, at room temperature.[1]
-
Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[1]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: Each fraction is then subjected to a series of chromatographic techniques to isolate individual compounds. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient elution of solvents (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the final purification of compounds.[2][3]
-
Application Note 2: Spectroscopic and Spectrometric Analysis
Once a pure compound is isolated, a combination of spectroscopic and spectrometric techniques is employed to determine its structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a novel compound.[4][5][6]
Protocol 2: High-Resolution Mass Spectrometry
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: The sample is introduced into the mass spectrometer (e.g., ESI-TOF, Orbitrap). Electrospray ionization (ESI) is a common technique for sesquiterpenoids.[4]
-
Data Interpretation: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to calculate the elemental composition and thus the molecular formula.[4][5] Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation patterns, aiding in structural elucidation.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the planar structure and relative stereochemistry of organic molecules.[9][10][11] A combination of 1D and 2D NMR experiments is required for a complete structural assignment.[4][5][12]
Protocol 3: NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
1D NMR:
-
¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing the spin systems within the molecule.[5][13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[5][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the spin systems and establishing the carbon skeleton.[5][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry of the molecule.[5][13][14]
-
Table 1: Representative ¹H and ¹³C NMR Data for a Cadinane Sesquiterpenoid (Sinulaketol A) [4]
| Position | δC (CDCl₃) | δH (CDCl₃, J in Hz) |
| 1 | 51.0 | 1.81 (br d, 11.0) |
| 2 | 72.9 | - |
| 3 | 42.1 | 1.95 (m), 1.65 (m) |
| 4 | 134.5 | - |
| 5 | 125.0 | 5.45 (br s) |
| 6 | 36.5 | 2.15 (m) |
| 7 | 34.1 | 2.35 (m) |
| 8 | 27.5 | 1.75 (m), 1.50 (m) |
| 9 | 40.8 | 1.60 (m) |
| 10 | 48.7 | 1.55 (br d, 11.0) |
| 11 | 21.3 | 0.95 (d, 7.0) |
| 12 | 21.5 | 0.90 (d, 7.0) |
| 13 | 72.8 | 3.50 (s) |
| 14 | 24.1 | 1.70 (s) |
| 15 | 29.8 | 1.25 (s) |
Application Note 3: Determination of Absolute Stereochemistry
Determining the absolute configuration is a critical final step in the structural elucidation of a novel chiral molecule.
Single-Crystal X-ray Diffraction
When a suitable crystal can be obtained, single-crystal X-ray diffraction is the most definitive method for determining the absolute stereochemistry of a molecule.[15][16][17][18][19][20][21]
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals of the purified compound are grown by slow evaporation of a solvent or by vapor diffusion.[20]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[18]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a 3D model of the molecule with its absolute stereochemistry.[15][16][17]
Computational Methods
In cases where X-ray crystallography is not feasible, computational methods in combination with chiroptical spectroscopy can be used to assign the absolute configuration.[4][7][10][22]
Protocol 5: ECD and VCD Spectroscopy with Computational Analysis
-
Experimental Spectra: The experimental Electronic Circular Dichroism (ECD) and/or Vibrational Circular Dichroism (VCD) spectra of the compound are recorded.
-
Computational Modeling: The 3D structures of both possible enantiomers of the molecule are generated and their geometries are optimized using computational chemistry software (e.g., using Density Functional Theory - DFT).
-
Spectral Calculation: The ECD and/or VCD spectra for each enantiomer are calculated using time-dependent DFT (TDDFT) or other appropriate methods.
-
Comparison: The calculated spectrum that matches the experimental spectrum determines the absolute configuration of the novel compound.[4][10][12]
Caption: Workflow for determining absolute configuration using computational and chiroptical methods.
IV. Summary and Conclusion
The structural elucidation of novel cadinane sesquiterpenoids requires a multi-faceted approach that integrates chromatographic separation, spectroscopic analysis, and computational methods. By following the protocols and workflows outlined in these application notes, researchers can confidently and accurately determine the structures of these complex natural products, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of sesquiterpene lactones in Eupatorium lindleyanum by HPLC-PDA-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and biological activity of a novel cadinane-type sesquiterpenoid from the essential oil of Alangium salviifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. biochempress.com [biochempress.com]
- 12. New cadinane sesquiterpenoids from Mikania micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Sesquiterpenoids. Part XXII. X-Ray crystallographic determination of the stereochemistry and conformation of deacetylneotenulin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Sesquiterpenoids. Part XIX. X-Ray crystallographic determination of the stereochemistry and conformation of the germacranolide glaucolide A - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Sesquiterpenoids. Part XVIII. X-Ray crystallographic determination of the stereochemistry and conformation of miscandenin, an elemanediolide with a dihydro-oxepin ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Structure Revision of the Sesquiterpene Nordine Based on NMR Spectroscopic Analysis and X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Techniques of Structure Elucidation for Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Acetoxy-4,7(11)-cadinadien-8-one as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetoxy-4,7(11)-cadinadien-8-one is a sesquiterpenoid compound that has been isolated from various plant species, notably from the herbs of Eupatorium adenophorum. Due to its presence in plants with traditional medicinal uses, this compound is of interest for phytochemical analysis and pharmacological studies. As a chemical standard, it is essential for the accurate identification and quantification of this analyte in complex matrices such as plant extracts, herbal formulations, and biological samples. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis.
Chemical Structure:
-
IUPAC Name: [(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate
-
Molecular Formula: C₁₇H₂₄O₃
-
Molecular Weight: 276.37 g/mol
-
CAS Number: 104975-02-2
Physicochemical Properties and Handling
Proper handling and storage of the chemical standard are crucial for maintaining its integrity and ensuring accurate analytical results.
| Property | Value |
| Appearance | Crystalline solid |
| Purity (Typical) | ≥95% (as determined by HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, chloroform, and other organic solvents. Sparingly soluble in water. |
| Storage Conditions | Store at -20°C in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles. |
| Stability | Stable under recommended storage conditions. Protect from light and moisture. |
Application: Quantification of this compound in Eupatorium adenophorum Extract by High-Performance Liquid Chromatography (HPLC)
This section outlines a protocol for the quantification of this compound in a plant matrix using a validated HPLC-UV method.
Experimental Workflow
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water (ultrapure)
-
Formic acid (≥98%)
-
Dried and powdered Eupatorium adenophorum plant material
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-25.1 min, 90-50% B; 25.1-30 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards at concentrations of 200, 100, 50, 25, 12.5, and 6.25 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh 1.0 g of dried, powdered Eupatorium adenophorum into a centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the content of the compound in the original plant material using the following formula:
Content (mg/g) = (Concentration from curve (µg/mL) × Extraction volume (mL)) / (Sample weight (g) × 1000)
Method Validation Parameters (Illustrative Data)
The following table presents illustrative data for the validation of the analytical method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 6.25 - 200 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Biological Activity and Potential Signaling Pathways
Extracts of Eupatorium adenophorum and its constituent cadinane (B1243036) sesquiterpenes have been reported to exhibit various biological activities, including cytotoxic effects. While the specific mechanism of this compound is not fully elucidated, a plausible pathway for sesquiterpene-induced cytotoxicity involves the induction of apoptosis.
This proposed pathway suggests that the compound may induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.
Concluding Remarks
This compound serves as a valuable chemical standard for the quality control of herbal medicines and for further pharmacological research. The protocols and data presented here provide a framework for its analytical application. Researchers are encouraged to perform in-house validation to ensure the suitability of the method for their specific matrix and instrumentation.
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of Sesquiterpenoid Isomers in Reverse-Phase HPLC
Welcome to the technical support center dedicated to enhancing the chromatographic separation of sesquiterpenoid isomers. Due to their structural similarity, achieving baseline resolution of these compounds in reverse-phase high-performance liquid chromatography (RP-HPLC) can be a significant analytical challenge. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common separation issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method to separate sesquiterpenoid isomers?
A1: A robust starting point is a reverse-phase HPLC (RP-HPLC) method utilizing a C18 column. A common initial mobile phase consists of a gradient of acetonitrile (B52724) and water. The addition of a small amount of acid, such as 0.1% formic or acetic acid, can significantly improve peak shape by ensuring consistent ionization of the analytes.[1]
Q2: Why is the separation of sesquiterpenoid isomers so challenging?
A2: Isomers possess the same molecular formula and often have very similar physicochemical properties. This results in nearly identical retention times under standard chromatographic conditions. Successful separation necessitates optimizing the HPLC system to leverage subtle differences in their polarity and structure.[1]
Q3: Which type of column is generally better for sesquiterpenoid isomer separation: C18 or Phenyl-Hexyl?
A3: While C18 columns are a common first choice due to their high hydrophobicity, Phenyl-Hexyl columns can offer alternative selectivity.[2] The phenyl rings in the stationary phase can induce π-π interactions with aromatic moieties in the sesquiterpenoid structure, providing a different separation mechanism that can be advantageous for resolving closely eluting isomers.[3][4]
Q4: How does temperature affect the resolution of sesquiterpenoid isomers?
A4: Temperature plays a crucial role in HPLC separations. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[5] However, for some isomer pairs, lowering the temperature can increase retention and improve resolution.[6] It is an important parameter to optimize for each specific separation.
Q5: What are the key considerations for sample preparation when analyzing sesquiterpenoids from plant extracts?
A5: Proper sample preparation is critical to avoid issues like column clogging and co-elution with matrix components.[7] Key steps include extraction (e.g., with methanol (B129727) or ethanol), filtration to remove particulate matter, and potentially a solid-phase extraction (SPE) clean-up step to remove interfering compounds. It is also advisable to dissolve the final extract in the initial mobile phase composition to ensure good peak shape.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of sesquiterpenoid isomers.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Question: My sesquiterpenoid isomers are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?
Answer:
Poor resolution is the most common challenge when separating isomers. A systematic approach to method optimization is crucial.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Optimize the Mobile Phase Gradient: If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can often improve the separation of closely eluting compounds.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, and vice versa. This can alter the elution order and improve resolution.
-
Adjust the Temperature: Systematically evaluate the effect of column temperature. Try increasing it in 5-10°C increments from your current setting. Conversely, if peaks are eluting too quickly, decreasing the temperature can increase retention and enhance separation.[6]
-
Change the Stationary Phase: If mobile phase and temperature optimization are insufficient, consider a column with a different stationary phase. A Phenyl-Hexyl column can provide alternative selectivity due to π-π interactions.[3][4]
-
Lower the Flow Rate: Reducing the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[9]
Issue 2: Peak Tailing
Question: My sesquiterpenoid isomer peaks are exhibiting significant tailing. What are the potential causes and solutions?
Answer:
Peak tailing can be caused by several factors, from column issues to chemical interactions.
-
Secondary Interactions: Sesquiterpenoids may have secondary interactions with active sites on the silica (B1680970) packing of the column.
-
Solution: Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic or acetic acid) to suppress the ionization of silanol (B1196071) groups on the column.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced.[8]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Try diluting your sample and injecting a smaller volume.[10]
-
Issue 3: Split Peaks
Question: I am observing split peaks for my sesquiterpenoid isomers. What could be the cause?
Answer:
Split peaks can be indicative of a few problems, often related to the sample introduction or the column itself.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[11]
-
-
Clogged Inlet Frit or Column Void: Particulate matter from the sample may have clogged the inlet frit of the column, or a void may have formed at the head of the column.
-
Solution: Try back-flushing the column. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent this problem.[1]
-
-
Co-elution of a Minor Isomer: What appears to be a split peak could be the co-elution of a closely related minor isomer.
-
Solution: Refer to the troubleshooting steps for poor peak resolution to try and separate the two compounds.
-
Data Presentation
The following tables summarize the impact of key chromatographic parameters on the resolution of sesquiterpenoid isomers.
Table 1: Effect of Mobile Phase Composition on the Resolution of Two Hypothetical Sesquiterpenoid Isomers
| Acetonitrile (%) | Water (%) | Formic Acid (%) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 40 | 60 | 0.1 | 10.2 | 10.5 | 1.1 |
| 35 | 65 | 0.1 | 12.5 | 13.0 | 1.6 |
| 30 | 70 | 0.1 | 15.1 | 15.8 | 2.1 |
Note: Data is illustrative and will vary depending on the specific isomers and HPLC system.
Table 2: Influence of Column Temperature on the Resolution of Two Hypothetical Sesquiterpenoid Isomers
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 25 | 14.8 | 15.5 | 1.9 |
| 35 | 12.5 | 13.0 | 1.6 |
| 45 | 10.9 | 11.3 | 1.3 |
Note: Data is illustrative and will vary depending on the specific isomers and HPLC system.
Table 3: Comparison of C18 and Phenyl-Hexyl Columns for the Separation of Two Hypothetical Sesquiterpenoid Isomers
| Column Type | Mobile Phase | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| C18 | 35% ACN in Water + 0.1% FA | 12.5 | 13.0 | 1.6 |
| Phenyl-Hexyl | 35% ACN in Water + 0.1% FA | 11.8 | 12.5 | 2.0 |
Note: Data is illustrative and demonstrates the potential for alternative selectivity with a Phenyl-Hexyl column.
Experimental Protocols
Protocol 1: General Screening Method for Sesquiterpenoid Isomers
Objective: To establish initial retention times and assess the complexity of a sesquiterpenoid isomer mixture.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.
-
Detection: DAD at 215 nm or MS with appropriate settings.
Sample Preparation:
-
Accurately weigh and dissolve the sample extract in the initial mobile phase composition (30% Acetonitrile in water with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram:
Caption: Workflow for the initial HPLC analysis of sesquiterpenoid isomers.
Protocol 2: Optimized Isocratic Method for Two Closely Eluting Isomers
Objective: To achieve baseline separation (Rs > 1.5) of two known, closely eluting sesquiterpenoid isomers.
Instrumentation:
-
Same as Protocol 1.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic mixture of 30% Acetonitrile and 70% Water with 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: DAD at 215 nm.
Procedure:
-
Prepare the mobile phase accurately and degas thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample as described in Protocol 1, ensuring the final concentration is within the linear range of the detector.
-
Perform multiple injections to confirm the reproducibility of retention times and peak areas.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. chromtech.com [chromtech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Overcoming challenges in the purification of 3-Acetoxy-4,7(11)-cadinadien-8-one.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Acetoxy-4,7(11)-cadinadien-8-one, a cadinane-type sesquiterpene isolated from Eupatorium adenophorum.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of this compound?
A1: The main challenges in purifying this compound and related sesquiterpenoids from natural extracts include:
-
Co-elution with structurally similar compounds: Extracts of Eupatorium adenophorum contain a complex mixture of other sesquiterpenes and secondary metabolites, which often have similar polarities and chromatographic behavior, leading to difficulties in achieving baseline separation.
-
Potential for degradation on stationary phase: Some sesquiterpenoids are known to be unstable on acidic stationary phases like silica (B1680970) gel, which can lead to isomerization, hydrolysis of the acetate (B1210297) group, or other rearrangements.
-
Low abundance: The concentration of the target compound in the crude extract may be low, requiring efficient and high-resolution purification techniques to obtain the desired purity and yield.
Q2: What is the general workflow for the purification of this compound?
A2: A typical purification workflow involves initial extraction from the plant material, followed by one or more chromatographic steps. The complexity of the extract will dictate the number of purification steps required.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low yield of the target compound after column chromatography. | 1. Incomplete extraction: The solvent used may not be optimal for extracting the compound from the plant material. 2. Degradation on silica gel: The acidic nature of silica gel can cause degradation of acid-sensitive compounds. 3. Poor separation leading to loss in mixed fractions: Suboptimal mobile phase composition can result in broad peaks and poor resolution. | 1. Optimize extraction: Perform small-scale extractions with different solvents (e.g., ethanol, methanol (B129727), ethyl acetate, hexane) to determine the most efficient one. 2. Use alternative stationary phases: Consider using neutral or deactivated silica gel, or alternative sorbents like HP-20 macroporous resin. High-Speed Counter-Current Chromatography (HSCCC) is another option to avoid solid stationary phases.[1][2] 3. Fine-tune the mobile phase: Systematically vary the solvent gradient (e.g., hexane-ethyl acetate) to improve separation. Monitor fractions closely using TLC. |
| Co-elution of the target compound with impurities. | 1. Similar polarity of compounds: The crude extract contains isomers or other sesquiterpenoids with very similar polarities. 2. Inappropriate stationary phase: The chosen stationary phase may not have the right selectivity for the compounds of interest. | 1. Employ orthogonal separation techniques: Combine different chromatographic methods that separate based on different principles (e.g., normal-phase chromatography followed by reversed-phase HPLC). 2. Change the stationary phase: If using reversed-phase HPLC, try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl). 3. Utilize High-Speed Counter-Current Chromatography (HSCCC): This technique, based on liquid-liquid partitioning, can offer different selectivity compared to adsorption chromatography.[2][3][4] |
| Peak tailing or fronting in HPLC. | 1. Column overload: Injecting too much sample can lead to distorted peak shapes. 2. Secondary interactions with the stationary phase: Residual acidic sites on the silica-based stationary phase can interact with the analyte. 3. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. | 1. Reduce sample concentration: Dilute the sample before injection. 2. Use a mobile phase additive: Adding a small amount of a competitive base (e.g., triethylamine) or acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape. 3. Adjust mobile phase pH: Experiment with slight adjustments to the mobile phase pH to find the optimal conditions for symmetrical peaks. |
| Apparent degradation of the compound during purification. | 1. Hydrolysis of the acetate group: The acetoxy group may be susceptible to hydrolysis under acidic or basic conditions. 2. Isomerization: The double bonds in the cadinane (B1243036) skeleton may be prone to isomerization. | 1. Maintain neutral pH: Use buffered mobile phases and avoid prolonged exposure to strong acids or bases. 2. Work at low temperatures: Keep extracts and fractions cool to minimize degradation. 3. Use deactivated glassware: Acid or base residues on glassware can catalyze degradation. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes a general method for obtaining a crude extract enriched with sesquiterpenoids from Eupatorium adenophorum.
-
Extraction:
-
Air-dry and powder the leaves of Eupatorium adenophorum.
-
Extract the powdered material (e.g., 10 kg) with 95% ethanol at room temperature for 3 days, repeating the extraction three times.[3]
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.[3] The fraction most enriched in this compound will need to be determined by analytical methods like TLC or HPLC.
-
-
Initial Column Chromatography:
-
The enriched fraction (e.g., the petroleum ether or ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Fractions are collected and monitored by TLC to identify those containing the target compound.
-
Protocol 2: Semi-preparative HPLC Purification
This protocol outlines a general approach for the final purification of this compound. Note: Specific parameters will need to be optimized.
-
Instrumentation: A semi-preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water.
-
Flow Rate: Typically in the range of 2-5 mL/min for semi-preparative columns.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm or based on a UV scan).
-
Procedure:
-
Dissolve the partially purified fraction in the mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated column.
-
Run the gradient program and collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common purification issues.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing extraction yield of cadinane sesquiterpenoids from plant material.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of cadinane (B1243036) sesquiterpenoids from plant material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction process in a question-and-answer format.
Question: Why is my extraction yield of cadinane sesquiterpenoids consistently low?
Answer: Low extraction yields can stem from several factors throughout the experimental process. Here are some common causes and their solutions:
-
Improper Plant Material Preparation: The plant material may not be adequately prepared for efficient extraction. Ensure that the plant material is thoroughly dried to a constant weight and finely ground to maximize the surface area available for solvent contact.[1]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. Cadinane sesquiterpenoids are generally non-polar to moderately polar. Solvents like hexane (B92381), ethyl acetate (B1210297), and chloroform (B151607) are often effective.[2][3] For more polar cadinane glycosides, aqueous extracts might be more suitable.[4] Experiment with solvents of varying polarities to find the optimal one for your specific plant material and target compounds.
-
Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent may not be sufficient to fully solubilize and extract the target compounds. It is recommended to increase the solvent-to-solid ratio to ensure the plant material is completely submerged, which facilitates efficient mass transfer.[1]
-
Inadequate Extraction Time or Temperature: The extraction process may not be running long enough or at a suitable temperature to allow for complete diffusion of the sesquiterpenoids from the plant matrix into the solvent. For methods like maceration, a longer duration (e.g., 17 hours) might be beneficial.[5] For methods like Soxhlet extraction, ensure the process runs for an adequate number of cycles (e.g., 6-8 hours).[1] For temperature, while higher temperatures can increase solubility, they can also lead to the degradation of thermolabile compounds.[6] Optimization of both time and temperature is critical.
-
Inefficient Extraction Method: The chosen extraction method may not be the most effective for your specific application. Consider exploring alternative or more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE), which can offer higher yields and shorter extraction times.[7][8]
Question: My extract contains a high level of impurities. How can I improve its purity?
Answer: The presence of impurities is a common challenge in natural product extraction. Here are several strategies to enhance the purity of your cadinane sesquiterpenoid extract:
-
Pre-Extraction Processing: Defatting the plant material with a non-polar solvent like hexane before the main extraction can remove lipids and other non-polar impurities, which is particularly useful if you are targeting more polar sesquiterpenoids.[2]
-
Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. This involves dissolving the extract in a solvent and then washing it with an immiscible solvent of a different polarity. For example, partitioning between hexane, ethyl acetate, and water can effectively separate compounds based on their polarity.[9]
-
Chromatographic Techniques: Column chromatography is a powerful tool for purification.
-
Silica (B1680970) Gel Chromatography: Use a silica gel column with a gradient of solvents (e.g., petroleum ether and ethyl acetate) to separate compounds based on their polarity.[9]
-
Sephadex LH-20 Chromatography: This is effective for separating compounds based on size and polarity, often using methanol (B129727) as the eluent.[9]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of individual compounds to a high degree of purity.[9][10]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds with similar structures.[11]
-
Question: I suspect my target cadinane sesquiterpenoids are degrading during extraction. What can I do to prevent this?
Answer: Degradation of target compounds is a significant concern, especially for sensitive molecules like some sesquiterpene lactones. Consider the following to minimize degradation:
-
Avoid High Temperatures: Many sesquiterpenoids are thermolabile.[6] Use extraction methods that operate at or near room temperature, such as maceration or ultrasound-assisted extraction (with temperature control). If using methods that require heat, like Soxhlet or reflux, use the lowest effective temperature and minimize the extraction time.
-
Protect from Light: Some sesquiterpenoids are photolabile and can degrade upon exposure to UV light.[12] Conduct the extraction and subsequent processing steps in a dark environment or use amber-colored glassware to protect the extract from light.
-
Use Inert Atmosphere: The presence of oxygen can lead to oxidative degradation of some compounds. If your target molecules are particularly sensitive, consider performing the extraction under an inert atmosphere, such as nitrogen or argon.
-
Control pH: The pH of the extraction solvent can influence the stability of certain compounds. For sesquiterpene lactones, acidic or basic conditions can lead to hydrolysis or other rearrangements.[5] It is generally advisable to use neutral solvents unless a specific pH is required for selective extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting cadinane sesquiterpenoids?
A1: Common methods include:
-
Maceration: Soaking the plant material in a solvent for an extended period.[5]
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus.[1]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance extraction.[7][13]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.[14]
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent, which is highly efficient and environmentally friendly.[15][16]
-
Hydrodistillation: Primarily used for volatile sesquiterpenoids (essential oils).
Q2: How do I choose the right solvent for my extraction?
A2: The choice of solvent depends on the polarity of the target cadinane sesquiterpenoids. A general approach is to start with a solvent of intermediate polarity, such as ethyl acetate, or to perform sequential extractions with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol).[2][3] The optimal solvent should provide high solubility for the target compounds while minimizing the co-extraction of impurities.
Q3: What is a good starting point for the solvent-to-solid ratio?
A3: A common starting point for the solvent-to-solid ratio is 10:1 (v/w), meaning 10 mL of solvent for every 1 gram of plant material. However, this can be optimized, and ratios up to 26:1 have been reported to improve yield.[17]
Q4: How can I remove chlorophyll (B73375) from my plant extract?
A4: Chlorophyll is a common impurity in extracts from green plant parts. It can be removed by:
-
Solvent Partitioning: Partitioning the extract between a non-polar solvent (like hexane, where chlorophyll is soluble) and a more polar solvent (where many sesquiterpenoids may be more soluble).
-
Adsorbents: Using adsorbents like activated charcoal during or after extraction.
-
Column Chromatography: Chlorophyll can be separated from the target compounds during column chromatography.
Q5: Are there any safety precautions I should take during extraction?
A5: Yes, always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents you are using and follow all laboratory safety guidelines.
Data Presentation
The following table summarizes quantitative data on the extraction yield of sesquiterpenoids using different methods and parameters.
| Plant/Fungal Source | Target Compound(s) | Extraction Method | Solvent | Key Parameters | Yield | Reference |
| Xylaria sp. Z184 | Crude Extract | Maceration | Methanol, Ethyl Acetate | Solid-state fermentation for 40 days at 28°C | 7.5 g from 1.5 kg rice medium | [9] |
| Cichorium intybus L. | Free Sesquiterpene Lactones | Maceration | Water | 30°C, 17 hours | 10-fold increase compared to 15 min | [5] |
| Calypogeia azurea | 1,4-dimethylazulene | Solid-Liquid Extraction (SLE) | n-hexane | 24 hours | 59.62% relative content | [18] |
| Gomphrena celosioides | Triterpenoid Saponins | UAE | Water | 33.6 min, 78.2°C, 26.1:1 solvent/sample ratio | 2.337% | [17] |
| Cannabis | Crude Oil | UAE | Ethanol (B145695) | 1:15 sample/solvent ratio, 30 min, 60°C | 14.4% higher than MAE | [8] |
| Cannabis | Terpenes | UAE | Ethanol | 1:15 sample/solvent ratio, 30 min, 60°C | 14.2% higher than MAE | [8] |
| Artemisia annua L. | Artemisinin | Ultra-Turrax Disperser | Acetonitrile | - | Highest efficiency among tested solvents | [19] |
Experimental Protocols
Detailed methodologies for key extraction experiments are provided below.
Protocol 1: Maceration for Sesquiterpene Lactones from Cichorium intybus
This protocol is adapted for the extraction of free sesquiterpene lactones.[5]
-
Preparation of Plant Material:
-
Freeze-dry the chicory root powder.
-
-
Maceration:
-
Weigh 100 mg of the freeze-dried powder and place it in a suitable flask.
-
Add 10 mL of ultra-pure water.
-
Agitate the mixture and maintain it at 30°C for 17 hours.
-
-
Extraction:
-
After maceration, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted compounds.
-
-
Further Processing:
-
The aqueous extract can then be subjected to liquid-liquid extraction with a solvent like ethyl acetate for further purification.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Terpenoids
This is a general protocol for UAE that can be optimized for specific plant materials.[8][13]
-
Preparation of Plant Material:
-
Thoroughly dry the plant material and grind it into a fine powder (e.g., 30-40 mesh size).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent (e.g., ethanol) at a specific solvent-to-solid ratio (e.g., 15:1 v/w).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired extraction parameters:
-
Temperature: e.g., 40-60°C
-
Time: e.g., 15-60 minutes
-
Ultrasonic Power/Frequency: e.g., 100-600 W / 20-50 kHz
-
-
-
Filtration and Concentration:
-
After sonication, filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Protocol 3: Supercritical Fluid Extraction (SFE) of Cadinane Sesquiterpenoids
SFE with supercritical CO2 is a green and efficient extraction method.[15][16][20]
-
Preparation of Plant Material:
-
Dry and grind the plant material to a consistent particle size.
-
-
SFE System Setup:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Set the desired extraction conditions:
-
Pressure: e.g., 74-300 bar
-
Temperature: e.g., 31-60°C
-
CO2 Flow Rate: Adjust as per the system's specifications.
-
Co-solvent (optional): A modifier like ethanol can be added to the CO2 to increase its polarity and enhance the extraction of more polar compounds.
-
-
-
Extraction and Collection:
-
Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel.
-
The dissolved compounds are carried with the supercritical fluid to a separator.
-
In the separator, the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and release the extracted compounds.
-
The extracted material is collected from the separator.
-
-
Post-Extraction:
-
The solvent-free extract can be used directly for analysis or further purification.
-
Mandatory Visualization
Caption: General workflow for the extraction and purification of cadinane sesquiterpenoids.
Caption: Biosynthetic pathway of the cadinane sesquiterpenoid skeleton.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two new cadinane-type sesquiterpenoid glycosides from Dryopteris fragrans with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 16. tsijournals.com [tsijournals.com]
- 17. biozoojournals.ro [biozoojournals.ro]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Sensitivity in the Detection of 3-Acetoxy-4,7(11)-cadinadien-8-one
Welcome to the technical support center for the analysis of 3-Acetoxy-4,7(11)-cadinadien-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to low sensitivity during the detection of this sesquiterpenoid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation and Extraction
Question 1: I am experiencing low recovery of this compound from my plant matrix (Eupatorium adenophorum). What are the potential causes and solutions?
Answer: Low recovery during extraction is a common cause of poor sensitivity. Here are several factors to consider:
-
Incomplete Cell Lysis: this compound is located within the plant cells. Inefficient grinding of the plant material will result in incomplete extraction.
-
Recommendation: Ensure the plant material is thoroughly dried and ground into a fine powder. For fresh plant material, cryogenic grinding using liquid nitrogen can be effective in preserving the integrity of the compound while achieving a fine particle size.
-
-
Improper Solvent Selection: The polarity of the extraction solvent is critical for efficiently extracting sesquiterpenoids.
-
Recommendation: A moderately polar solvent is generally effective. While methanol (B129727) is commonly used, a mixture of methanol and water can improve extraction efficiency. For cadinane (B1243036) sesquiterpenoids, solvents like ethyl acetate (B1210297) have also been used effectively.[1][2]
-
-
Insufficient Extraction Time or Temperature: The analyte needs adequate time to be solubilized from the sample matrix.
-
Recommendation: Increase the extraction time or consider using techniques like sonication or soxhlet extraction to improve efficiency. However, be cautious with elevated temperatures as some sesquiterpenoids can be thermolabile.
-
-
Sample Overloading: Exceeding the capacity of your extraction thimble or vessel can lead to inefficient extraction.
-
Recommendation: Ensure an appropriate sample-to-solvent ratio. A general guideline is 1:10 (w/v).
-
Question 2: What is a reliable method for the extraction and purification of this compound?
Answer: A common and effective method involves solvent extraction followed by column chromatography.
Detailed Experimental Protocol: Extraction and Isolation
-
Extraction:
-
Air-dry and powder the aerial parts of Eupatorium adenophorum.
-
Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 2 weeks).
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol successively. The target compound is likely to be in the ethyl acetate fraction due to its polarity.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Combine fractions containing the compound of interest and subject them to further purification using Sephadex LH-20 column chromatography and/or preparative HPLC to obtain the pure compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question 3: My GC-MS signal for this compound is weak. How can I improve the sensitivity?
Answer: Low sensitivity in GC-MS can stem from several factors, from sample introduction to detector settings. Below is a systematic troubleshooting approach.
Troubleshooting Workflow for Low GC-MS Sensitivity
References
Technical Support Center: Chromatographic Purification of 3-Acetoxy-4,7(11)-cadinadien-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 3-Acetoxy-4,7(11)-cadinadien-8-one from complex mixtures, particularly from its natural source, Eupatorium adenophorum.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with this compound?
A1: this compound is a sesquiterpenoid found in the essential oil of Eupatorium adenophorum. Due to the complex nature of this essential oil, co-elution with other structurally similar sesquiterpenoids and other terpenoid classes is a common challenge. Gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil has identified several potential co-eluting compounds. These include, but are not limited to:
-
Sesquiterpenoids:
-
Amorph-4-en-7-ol
-
α-Bisabolol
-
α-Cadinol
-
Amorph-4,7(11)-dien-8-one
-
Acoradiene
-
γ-Cadinene
-
γ-Elemene
-
Germacrene-D
-
-
Monoterpenoids:
-
Bornyl acetate
-
p-Cymene
-
α-Phellandrene
-
Camphene
-
The presence and relative abundance of these compounds can vary depending on the geographical origin and harvesting time of the plant material.
Q2: My chromatogram shows a broad or tailing peak for my target compound. What are the likely causes?
A2: Peak broadening and tailing for this compound can stem from several factors. Common causes include interactions with active sites on the stationary phase, column overload, or issues with the mobile phase. Specifically, acidic silanol (B1196071) groups on silica-based columns can interact with polar functional groups on the analyte, leading to tailing. Injecting too concentrated a sample can also lead to peak distortion. Furthermore, a mismatch between the sample solvent and the mobile phase can cause poor peak shape.
Q3: I am observing split peaks for my target compound. What could be the issue?
A3: Peak splitting can be caused by several factors. It may indicate the presence of a closely eluting, unresolved impurity. Other potential causes include a partially blocked column frit, a void at the head of the column, or a mismatch between the injection solvent and the mobile phase. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[1][2][3]
Troubleshooting Guides
HPLC Troubleshooting
Issue: Poor resolution and co-eluting peaks in Reversed-Phase HPLC.
This guide provides a step-by-step approach to improving the separation of this compound from its co-eluting impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC co-elution.
Detailed Steps:
-
System Suitability Check: Before modifying the method, ensure your HPLC system is performing optimally. Check the column's theoretical plates and the peak asymmetry of a standard. A sudden increase in backpressure could indicate a blockage.
-
Mobile Phase Optimization:
-
Adjust Organic/Aqueous Ratio: For reversed-phase HPLC, increasing the aqueous portion of the mobile phase will generally increase retention times and may improve the separation of closely eluting non-polar compounds.
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent-analyte interactions. Methanol is more polar and can provide different elution patterns for terpenoids.
-
pH Adjustment: While this compound is not strongly ionizable, some co-eluting impurities might be. A slight adjustment of the mobile phase pH (if using a buffered system) could change their retention times.
-
-
Gradient Optimization:
-
Shallow Gradient: A slower, more shallow gradient can improve the resolution of complex mixtures.
-
Isocratic Hold: Introducing an isocratic hold at a specific solvent composition can help to separate critical pairs of compounds.
-
-
Stationary Phase Modification:
-
Different C18 Chemistry: Not all C18 columns are the same. A column with a different bonding density or end-capping can offer different selectivity.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a cyano (CN) column. The pi-pi interactions of a phenyl-hexyl phase can be beneficial for separating compounds with aromatic rings or double bonds. A CN column offers different polarity and can be used in both normal and reversed-phase modes.
-
Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can improve resolution, though they will generate higher backpressure.
-
-
Alternative Techniques:
-
Normal Phase Chromatography: Using a non-polar mobile phase (e.g., hexane (B92381), ethyl acetate) and a polar stationary phase (e.g., silica (B1680970), diol) can provide a completely different selectivity profile.
-
Counter-Current Chromatography (CCC): This technique avoids a solid stationary phase, which can be advantageous for preventing irreversible adsorption of sample components. A high-speed counter-current chromatography (HSCCC) method has been successfully used to separate sesquiterpenoid lactones from another Eupatorium species.[4]
-
Quantitative Data Summary for HPLC Optimization:
| Parameter | Initial Condition (Example) | Optimized Condition (Example) | Rationale for Change |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Enhance selectivity through pi-pi interactions and improve efficiency. |
| Mobile Phase | A: Water, B: Acetonitrile | A: Water, B: Methanol | Alter selectivity for terpenoids. |
| Gradient | 50-100% B in 20 min | 60-90% B in 30 min | A shallower gradient to improve resolution of complex mixtures. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rate can sometimes improve resolution. |
| Temperature | 25 °C | 35 °C | Increased temperature can improve peak shape and alter selectivity. |
GC Troubleshooting
Issue: Co-eluting peaks in Gas Chromatography.
For volatile compounds like sesquiterpenoids, GC is a powerful separation technique. However, co-elution of isomers and other structurally similar compounds is common.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC co-elution.
Detailed Steps:
-
Injection Technique:
-
Ensure the injector liner is clean and appropriate for your sample. Active sites in a dirty liner can cause peak tailing.
-
For splitless injections, ensure the initial oven temperature is low enough to allow for solvent and analyte focusing at the head of the column.
-
-
Temperature Program Optimization:
-
Initial Temperature and Hold: A lower initial temperature can improve the resolution of early eluting compounds.
-
Ramp Rate: A slower temperature ramp will generally provide better separation for closely eluting compounds. A good starting point for the ramp rate is approximately 10°C per column hold-up time.
-
Mid-Ramp Hold: If a critical pair is co-eluting in the middle of the chromatogram, introducing a short isothermal hold just before their elution can improve their separation.
-
Final Temperature and Hold: Ensure the final temperature is high enough to elute all components of interest from the column.
-
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) for your column dimensions can improve efficiency and resolution.
-
Change GC Column:
-
Stationary Phase Polarity: If optimizing the temperature program is insufficient, changing the column is the most effective way to alter selectivity. For sesquiterpenoids, columns with different polarities (e.g., a mid-polarity phase like a 50% phenyl-methylpolysiloxane) can provide different elution orders compared to a standard non-polar phase (e.g., 5% phenyl-methylpolysiloxane).
-
Longer Column: A longer column will provide more theoretical plates and can improve the resolution of difficult separations, but will also increase analysis time.
-
Quantitative Data Summary for GC Optimization:
| Parameter | Initial Condition (Example) | Optimized Condition (Example) | Rationale for Change |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | DB-17ms, 30 m x 0.25 mm, 0.25 µm | Change in stationary phase polarity to alter selectivity. |
| Initial Temperature | 60 °C (1 min hold) | 50 °C (2 min hold) | Lower initial temperature to improve resolution of early eluting compounds. |
| Temperature Ramp | 10 °C/min to 250 °C | 5 °C/min to 200 °C, then 15 °C/min to 280 °C | Slower ramp for better separation of the target compound and its isomers, followed by a faster ramp to elute heavier components. |
| Carrier Gas Flow | 1.0 mL/min (Helium) | 1.2 mL/min (Helium) | Optimize linear velocity for the column. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound
This protocol is adapted from a method for the analysis of β-elemene, another sesquiterpenoid from Eupatorium adenophorum, and is a good starting point for method development.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample of Eupatorium adenophorum extract containing this compound, dissolved in methanol.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A starting point could be a gradient elution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm × 250 mm, 5 µm.
-
Mobile Phase: Gradient of Acetonitrile (B) and Water (A).
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as a starting point, should be optimized based on the UV spectrum of the pure compound).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and monitor the chromatogram. The retention time of this compound will need to be confirmed with a pure standard.
Protocol 2: GC-MS Analysis of Sesquiterpenoids from Eupatorium adenophorum
This protocol provides a general method for the analysis of the essential oil of Eupatorium adenophorum to identify this compound and potential co-eluting compounds.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, 99.999% purity).
-
Sample of Eupatorium adenophorum essential oil, diluted in hexane or ethyl acetate.
Procedure:
-
GC Conditions:
-
Column: DB-5ms (or similar 5% phenyl-methylpolysiloxane phase), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1) or Splitless, depending on sample concentration.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
References
Technical Support Center: Method Development for the Analysis of Complex Sesquiterpenoid Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of complex sesquiterpenoid mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing complex sesquiterpenoid mixtures?
A1: The analysis of complex sesquiterpenoid mixtures presents several key challenges:
-
Structural Diversity and Isomerism: Sesquiterpenoids exist as a vast array of isomers (e.g., constitutional isomers, stereoisomers) with very similar physicochemical properties, making their separation difficult.
-
Thermal Instability: Many sesquiterpenoids are thermally labile and can undergo rearrangements or degradation at elevated temperatures used in analytical techniques like Gas Chromatography (GC).
-
Co-elution: Due to their structural similarities, sesquiterpenoids frequently co-elute in chromatographic systems, complicating their individual identification and quantification.
-
Matrix Effects: Complex sample matrices, such as plant extracts and essential oils, can interfere with the analysis, leading to issues like peak broadening and ion suppression.
Q2: Which analytical techniques are most suitable for sesquiterpenoid analysis?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
-
GC-MS is ideal for the analysis of volatile sesquiterpenes. Its high separation efficiency and mass spectral data allow for the identification and quantification of individual compounds.
-
HPLC is the method of choice for non-volatile and thermally labile sesquiterpenoids, such as sesquiterpene lactones.[1] Various detectors, including Diode Array Detectors (DAD) and Mass Spectrometers (MS), can be coupled with HPLC for comprehensive analysis.
Q3: How can I improve the recovery of sesquiterpenoids from my sample matrix?
A3: The choice of extraction method and solvent is critical for achieving good recovery. The optimal method depends on the specific sesquiterpenoids and the sample matrix. Techniques such as ultrasound-assisted extraction and the use of appropriate solvents can significantly enhance recovery rates. For instance, in the extraction of artemisinin (B1665778) and its precursors, acetonitrile (B52724) has been shown to provide high recovery rates.[2]
Troubleshooting Guides
GC-MS Analysis
Problem 1: Peak Tailing
-
Q: My chromatogram shows significant peak tailing for my sesquiterpene analytes. What are the possible causes and solutions?
-
A: Peak tailing in GC analysis is a common issue that can compromise resolution and integration.
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | Perform inlet maintenance, including replacing the liner and septum. Consider using an ultra-inert liner. Trimming the first few centimeters of the column can also help remove active sites.[3] |
| Improper Column Installation | Ensure the column is installed correctly in both the inlet and detector according to the manufacturer's instructions.[3] |
| Column Contamination | Bake out the column at a high temperature to remove contaminants. If tailing persists, the column may need to be replaced.[4] |
| Incompatible Solvent | The sample solvent may not be compatible with the stationary phase. If possible, dissolve the sample in a solvent that is more compatible with the column phase.[3] |
Problem 2: Ghost Peaks
-
Q: I am observing unexpected peaks ("ghost peaks") in my blank runs. What is the source of this contamination and how can I eliminate it?
-
A: Ghost peaks are indicative of contamination within the GC system.
| Possible Cause | Solution |
| Contaminated Inlet | Contamination can build up in the inlet from previous injections. Regularly replace the septum and inlet liner.[5][6] |
| Carryover from Previous Injections | Implement a longer bake-out time at the end of each run to ensure all compounds from the previous sample have eluted.[7] |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas lines are clean. Installing a gas filter can help remove impurities.[6] |
| Syringe Contamination | Thoroughly clean the syringe between injections or use a new syringe for blank runs.[8] |
Problem 3: Poor Resolution of Isomers
-
Q: I am struggling to separate isomeric sesquiterpenes. How can I improve the resolution?
-
A: The separation of isomers requires optimization of chromatographic conditions to exploit subtle differences in their properties.
| Possible Cause | Solution |
| Inadequate Column Selectivity | Use a column with a different stationary phase that offers better selectivity for your target isomers. Mid-polarity columns are often effective for terpene analysis.[9] |
| Suboptimal Temperature Program | A slower temperature ramp rate can improve the separation of closely eluting compounds.[10] |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best column efficiency.[9] |
HPLC Analysis
Problem 1: Co-elution of Sesquiterpene Lactones
-
Q: My HPLC analysis of a plant extract shows co-eluting peaks for several sesquiterpene lactones. How can I resolve them?
-
A: Co-elution in HPLC can often be resolved by adjusting the mobile phase or stationary phase.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the solvent ratio or adding a modifier. A gradient elution may be necessary to separate complex mixtures.[11] |
| Unsuitable Stationary Phase | Try a column with a different chemistry. For example, a phenyl-hexyl or cyano column can offer different selectivity compared to a standard C18 column.[11] |
| Suboptimal Temperature | Adjusting the column temperature can sometimes improve selectivity.[11] |
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Q: My HPLC peaks are showing tailing or fronting. What could be the cause?
-
A: Asymmetric peaks in HPLC can be caused by a variety of factors.
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | Adjust the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups on the silica-based column. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Sesquiterpenoids from Calypogeia azurea
| Extraction Method | Solvent | Total Sesquiterpenes (%) |
| Hydrodistillation (HD) | n-hexane | 50.95 |
| Hydrodistillation (HD) | m-xylene | 55.25 |
| Solvent Extraction (SLE) - 24h | n-hexane | 78.07 |
| Microwave-Assisted Extraction (MAE) | Methanol (B129727) | 13.73 |
| Data adapted from a study on volatile organic compounds in liverwort samples.[12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Sesquiterpenes by HS-SPME-GC-MS in Wine
| Sesquiterpene | LOD (µg/L) | LOQ (µg/L) |
| α-Gurjunene | 0.04 | 0.12 |
| α-Cedrene | 0.04 | 0.12 |
| (E)-β-Farnesene | 0.05 | 0.14 |
| Germacrene D | 0.03 | 0.10 |
| Valencene | 0.07 | 0.20 |
| The method showed an average LOD of 0.05 µg/L and LOQ of 0.15 µg/L.[1][13] |
Experimental Protocols
Protocol 1: General GC-MS Analysis of Sesquiterpenoids in Essential Oils
-
Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS System: An Agilent 7890B GC system equipped with a 5977B mass spectrometer or similar.
-
Column: Agilent HP-5MS UI column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the diluted sample is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention indices with those in a spectral library (e.g., NIST, Wiley).
Protocol 2: HPLC-DAD Analysis of Sesquiterpene Lactones in Plant Extracts
-
Sample Preparation: Extract 1 g of powdered plant material with 10 mL of methanol using ultrasonication for 30 minutes. Filter the extract through a 0.45 µm syringe filter.
-
HPLC System: An Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or similar.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-15 min: 25% B
-
15-20 min: 25-45% B
-
20-25 min: 45% B
-
25-30 min: 45-80% B
-
30-35 min: 80% B
-
35-40 min: 80-10% B
-
40-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Monitor at 210 nm.
-
Quantification: Use external standards of known sesquiterpene lactones to create a calibration curve for quantification.
Visualizations
Caption: A general workflow for troubleshooting common GC issues.
Caption: A typical experimental workflow for sesquiterpenoid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - Blogs - News [alwsci.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Addressing solubility issues of 3-Acetoxy-4,7(11)-cadinadien-8-one in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 3-Acetoxy-4,7(11)-cadinadien-8-one during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent it?
This phenomenon is common for hydrophobic compounds and is often referred to as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but not in the final aqueous buffer. When the stock solution is diluted, the solvent environment changes drastically, leading to a rapid decrease in the compound's solubility and subsequent precipitation.
To prevent this, consider the following troubleshooting steps:
-
Optimize the dilution method: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual change in the solvent composition can help maintain the compound's solubility.
-
Lower the final concentration: The final concentration of the compound in your assay may be exceeding its aqueous solubility limit. Try reducing the final working concentration.
-
Use a pre-warmed buffer: Adding the compound to a cold buffer can decrease its solubility. Always use a buffer that has been pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays).
-
Incorporate solubilizing agents: The use of co-solvents or surfactants can significantly improve the aqueous solubility of lipophilic compounds.
Q3: What are some suitable solubilizing agents for this compound in biological assays?
Based on a reported in vivo formulation, a combination of solvents and surfactants can be effective. Consider the following options, but always perform a vehicle control experiment to ensure the chosen excipients do not interfere with your assay.
-
Co-solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful and common solvent for initial stock solutions. However, the final concentration in most cell-based assays should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
-
Polyethylene glycol (PEG): Specifically, lower molecular weight PEGs like PEG300 or PEG400 are often used as co-solvents to improve the solubility of hydrophobic drugs.
-
-
Surfactants:
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that can help to create stable microemulsions and prevent precipitation.
-
Troubleshooting Guides
Issue 1: Preparing a Stock Solution
Problem: The compound does not fully dissolve in the chosen solvent for the stock solution.
| Potential Cause | Recommended Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration. |
| Inappropriate solvent. | While DMSO is a good starting point, for highly lipophilic compounds, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) could be tested. Always check for solvent compatibility with your assay. |
| Compound purity/quality issues. | Ensure the compound is of high purity. Impurities can affect solubility. |
Issue 2: Precipitation in Cell Culture Media
Problem: The compound precipitates over time in the cell culture medium during incubation.
| Potential Cause | Recommended Solution |
| Time-dependent precipitation. | If your experimental design allows, consider reducing the incubation time. |
| Interaction with media components. | Serum proteins in the media can sometimes bind to the compound and lead to the formation of insoluble complexes. Try reducing the serum percentage, but be mindful of the potential impact on cell health. |
| Temperature fluctuations. | Minimize the time culture plates are outside the incubator to avoid temperature cycling, which can affect solubility. |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Formulation for In Vivo Studies
The following protocol is adapted from a formulation suggestion for this compound and can be used as a starting point for developing formulations for biological assays.[1]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
Procedure:
-
Prepare the initial stock solution: Dissolve the desired amount of this compound in DMSO to create a concentrated stock solution. For example, to achieve a final working solution of 2 mg/mL in the formulation below, you could prepare a 40 mg/mL stock in DMSO.
-
Add PEG300: To the DMSO stock solution, add PEG300. Mix well until the solution is clear.
-
Add Tween 80: Add Tween 80 to the mixture and mix thoroughly until clear.
-
Add Saline/PBS: Finally, add the aqueous component (Saline or PBS) to the mixture and mix until a clear solution is obtained.
Example Formulation Composition:
| Component | Percentage (%) |
| DMSO | 5 |
| PEG300 | 30 |
| Tween 80 | 5 |
| Saline/PBS | 60 |
Note: This formulation is a starting point. The ratios may need to be optimized based on the required final concentration of the compound and the specific requirements of the biological assay. Always include a vehicle control (the formulation without the compound) in your experiments.
Visualizations
Hypothetical Signaling Pathway
While the specific signaling pathway for this compound is not well-defined in the public domain, many natural products with cytotoxic properties are known to induce apoptosis (programmed cell death). The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.
Caption: A generalized mitochondrial-mediated apoptosis pathway.
Experimental Workflow for Solubility Testing
The following workflow outlines a general procedure to determine the kinetic solubility of a compound in an aqueous buffer.
Caption: Workflow for determining kinetic solubility.
References
Enhancing the stability of 3-Acetoxy-4,7(11)-cadinadien-8-one for long-term storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 3-Acetoxy-4,7(11)-cadinadien-8-one for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides and FAQs
FAQ 1: My sample of this compound shows decreasing purity over time, even when stored in a standard freezer. What are the likely causes?
Decreased purity of this compound, a cadinane (B1243036) sesquiterpenoid, can be attributed to several factors. Environmental conditions such as temperature, light, and the presence of oxygen can lead to degradation.[1] Even under standard freezer conditions (-20°C), slow degradation can occur over extended periods. The inherent chemical structure of the molecule, featuring an acetoxy group and double bonds, makes it susceptible to specific degradation pathways.
Potential causes for degradation include:
-
Hydrolysis: The ester linkage of the acetoxy group can be susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of the corresponding alcohol and acetic acid.
-
Oxidation: The double bonds within the cadinane skeleton are prone to oxidation, especially when exposed to air (oxygen). This can be accelerated by light and the presence of trace metals.
-
Thermal Degradation: While freezing slows down chemical reactions, it does not stop them entirely. Fluctuations in temperature, even within the freezer, can contribute to degradation over time.
To troubleshoot, it is recommended to re-evaluate your storage conditions. Ensure the compound is stored in a tightly sealed container, protected from light, and at a consistent and preferably lower temperature (-80°C).
FAQ 2: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at -80°C. Lower temperatures significantly reduce the rate of chemical degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation. If an inert atmosphere is not available, vacuum sealing the storage container can be a viable alternative.
-
Light: Protect the compound from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Container: Use high-quality, tightly sealed glass vials to prevent moisture and air from entering.
FAQ 3: I need to repeatedly access my stock of this compound. What is the best practice to avoid degradation?
Repeatedly accessing a stock solution can introduce contaminants and promote degradation. To mitigate this, it is advisable to:
-
Aliquot the sample: Upon receiving or synthesizing a new batch, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Use a desiccator: When handling the solid compound, do so in a dry environment, such as a glove box or by using a desiccator, to prevent moisture absorption.
-
Prepare solutions fresh: If possible, prepare solutions fresh for each experiment. If a stock solution must be stored, it should be done so under the ideal conditions mentioned in FAQ 2.
FAQ 4: Are there any chemical modifications or formulations that can enhance the stability of this compound?
Yes, several strategies can be employed to improve the stability of natural products like this compound.[1]
-
Encapsulation: Microencapsulation or nanoencapsulation can create a physical barrier, protecting the compound from external factors like oxygen and light.[2][3] Spray-drying is a common method to achieve this.[2]
-
Addition of Excipients:
-
Antioxidants: Adding antioxidants such as butylated hydroxytoluene (BHT) or tocopherol to the formulation can prevent oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
-
Structural Modification: For drug development purposes, medicinal chemistry strategies could be employed to modify the structure and improve stability, for instance, by replacing labile functional groups.
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare multiple, identical aliquots of the compound in vials.
-
Stress Conditions: Expose the aliquots to a range of elevated temperatures (e.g., 40°C, 60°C) and high humidity (e.g., 75% RH). Also, expose a set of samples to UV light. Keep a control set of samples under ideal storage conditions (-80°C, dark, inert atmosphere).
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the purity of each sample using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the purity of the stressed samples to the control samples to determine the rate of degradation under each condition.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound. This method should be validated for its stability-indicating properties.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for sesquiterpenoids. The gradient should be optimized to achieve good separation of the parent peak from any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the compound's chromophore (a wavelength scan should be performed to determine the optimal wavelength).
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Injection Volume: 10 µL.
-
Analysis: The peak area of the parent compound is used to calculate its purity relative to the total peak area of all components in the chromatogram.
Data Presentation
Table 1: Hypothetical Accelerated Stability Data for this compound
| Storage Condition | Time (Weeks) | Purity (%) by HPLC | Appearance |
| -80°C (Control) | 0 | 99.5 | White powder |
| 8 | 99.4 | White powder | |
| 40°C / 75% RH | 0 | 99.5 | White powder |
| 1 | 97.2 | White powder | |
| 2 | 94.8 | Off-white powder | |
| 4 | 89.1 | Yellowish powder | |
| 8 | 81.5 | Yellowish powder | |
| 60°C | 0 | 99.5 | White powder |
| 1 | 92.3 | Off-white powder | |
| 2 | 85.6 | Yellowish powder | |
| 4 | 75.4 | Brownish powder | |
| 8 | 62.1 | Brownish powder | |
| UV Light | 0 | 99.5 | White powder |
| 8 | 90.3 | Slightly yellow powder |
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Minimizing degradation of thermolabile sesquiterpenoids during analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of thermolabile sesquiterpenoids during analysis.
Frequently Asked Questions (FAQs)
Q1: What are thermolabile sesquiterpenoids and why are they challenging to analyze?
A1: Thermolabile sesquiterpenoids are a class of natural compounds composed of three isoprene (B109036) units that are susceptible to degradation at elevated temperatures.[1] This thermal instability, coupled with their often low volatility and potential sensitivity to acidic and basic conditions, makes their accurate identification and quantification a significant analytical challenge.[2][3] Degradation can lead to the formation of artifacts, loss of the target analyte, and inaccurate results.
Q2: Which analytical techniques are most suitable for thermolabile sesquiterpenoids?
A2: High-Performance Liquid Chromatography (HPLC) is often the method of choice for analyzing thermolabile sesquiterpenoids, particularly sesquiterpene lactones, due to its operation at ambient temperatures.[4][5] Gas Chromatography (GC) can also be used, but requires careful optimization to prevent thermal degradation.[5] Techniques like Supercritical Fluid Chromatography (SFC) and Micellar Electrokinetic Chromatography (MEKC) also offer viable alternatives.[5][6]
Q3: What are the primary causes of sesquiterpenoid degradation during analysis?
A3: The primary causes of degradation include:
-
High Temperatures: Exposure to elevated temperatures during extraction, sample preparation, and chromatographic analysis is a major factor.[7][8]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when combined with heat or light.[8]
-
Inappropriate pH: Sensitivity to acidic or basic conditions can cause rearrangements or decomposition.[2][3]
-
Active Surfaces: Active sites in GC injectors and columns can catalyze degradation.[9]
Troubleshooting Guides
Issue 1: Analyte Loss or Degradation During Extraction
Symptoms:
-
Low recovery of target sesquiterpenoids.
-
Presence of unexpected peaks in the chromatogram, indicating degradation products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Extraction Temperature | Employ non-thermal or low-temperature extraction methods. Supercritical Fluid Extraction (SFE) with CO2 at temperatures around 40°C is highly effective.[8][10][11] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be optimized for lower temperatures.[8][12] |
| Oxidative Degradation | If using methods like cold pressing, purge the system with an inert gas (e.g., nitrogen) to minimize oxygen exposure.[8] Store extracts in amber vials with minimal headspace. |
| Inappropriate Solvent Choice | The choice of solvent is critical. For SFE, supercritical CO2 is excellent for nonpolar compounds, and its polarity can be modified with co-solvents like ethanol.[8][10] For other methods, test a range of solvents with varying polarities to find the optimal one for your target compounds. |
Issue 2: Degradation During Gas Chromatography (GC) Analysis
Symptoms:
-
Peak tailing or fronting.[9]
-
Appearance of degradation peaks, often with lower retention times.
-
Poor reproducibility of peak areas.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Injector Temperature | A high injector temperature is a common cause of thermal degradation.[13] Use a lower injector temperature or, ideally, an on-column injection (OCI) technique where the sample is introduced directly onto the column at a lower temperature.[13] |
| Active Sites in the Injector Liner | The glass liner in the injector can have active sites that promote degradation.[13] Use a deactivated liner and replace it regularly.[14] |
| Column Degradation | Over time, the stationary phase of the column can degrade, creating active sites.[14][15] Condition the column as recommended by the manufacturer or replace it if performance does not improve. |
| Inappropriate Column Phase | The choice of stationary phase can influence analyte stability. Common phases for sesquiterpenoid analysis include DB-1, DB-5, and Carbowax 20M.[5] |
| Analyte Reactivity | For highly sensitive sesquiterpenoids, derivatization can improve thermal stability and chromatographic performance.[5][16] Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.[16][17] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Thermolabile Sesquiterpenoids
This protocol provides a general guideline for the extraction of thermolabile sesquiterpenoids from plant material.
1. Sample Preparation:
-
Grind the dried plant material to a uniform particle size (e.g., 0.5 mm) to ensure efficient extraction.[8]
2. SFE System Parameters:
-
Pressure: 350 bar[10]
-
CO2 Flow Rate: 15 g/min [10]
-
Co-solvent (optional): 10% Ethanol[10]
-
Extraction Time: 120 minutes[10]
3. Extraction Procedure:
-
Load the ground plant material into the extraction vessel.
-
Pressurize the system with CO2 and introduce the co-solvent if used.
-
Maintain the system at the set temperature and pressure for the duration of the extraction.
-
The supercritical fluid containing the extracted compounds passes into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.[18]
-
Collect the extract for analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is for the analysis of thermolabile sesquiterpenoids that require derivatization to improve thermal stability.
1. Derivatization (Silylation):
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Add a silylating reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[16] It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample.[16]
-
Heat the mixture at 70-75°C for 30-60 minutes to ensure complete derivatization.[16][17]
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Injector: On-column injection (OCI) is preferred to minimize thermal stress.[13] If using a split/splitless injector, use a low temperature (e.g., 150-200°C) and a deactivated liner.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Oven Temperature Program:
-
MS Detector:
Data Presentation
Table 1: Comparison of Extraction Methods for Sesquiterpenoids
| Extraction Method | Typical Temperature | Advantages | Disadvantages | Reference |
| Supercritical Fluid Extraction (SFE) | 35-50°C | High selectivity, preserves heat-sensitive compounds, environmentally friendly.[11][18] | High initial equipment cost. | [10][11][18] |
| Ultrasound-Assisted Extraction (UAE) | Ambient to moderate | Reduced extraction time, preserves heat-sensitive compounds.[8] | Can generate free radicals that may degrade some compounds. | [8][12] |
| Microwave-Assisted Extraction (MAE) | 40-100°C | Shorter extraction times, less solvent consumption.[8][12] | Potential for localized overheating and degradation if not optimized. | [8][12] |
| Soxhlet Extraction | Solvent Boiling Point | High extraction efficiency.[12] | High temperatures can cause significant degradation of thermolabile compounds.[12] | [12] |
| Cold Pressing | Ambient | Non-thermal method.[8] | Can increase the risk of oxidation due to air exposure.[8] | [8] |
Table 2: Troubleshooting Common GC Problems in Sesquiterpenoid Analysis
| Symptom | Possible Cause | Suggested Solution | Reference |
| Broad or Tailing Peaks | Active sites in the column or liner; column overloading. | Use a deactivated liner; inject a smaller sample volume.[9] | [9][14] |
| Ghost Peaks | Carryover from previous injections; septum bleed. | Run a blank solvent injection; use a high-quality, low-bleed septum.[9] | [9][14] |
| Poor Resolution | Inappropriate temperature program; incorrect column phase. | Optimize the temperature ramp rate; select a column with appropriate polarity. | [9] |
| Irreproducible Retention Times | Leaks in the system; inconsistent oven temperature. | Perform a leak check; verify oven temperature calibration.[14] | [14][19] |
Visualizations
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TH [thermofisher.com]
- 15. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 16. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 17. google.com [google.com]
- 18. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimal Column Selection for Cadinane-Type Sesquiterpene Separation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on selecting the optimal chromatographic columns for the separation of cadinane-type sesquiterpenes. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a logical workflow for column selection.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cadinane-type sesquiterpenes?
A1: The primary challenges in separating cadinane-type sesquiterpenes stem from their structural complexity and the tendency for multiple isomers to be present in natural extracts. These challenges include:
-
Structural Similarity and Isomerism: Cadinane (B1243036) sesquiterpenes often exist as a complex mixture of stereoisomers and constitutional isomers with very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.
-
Co-elution: Due to their similar polarities and boiling points, cadinane isomers frequently co-elute, complicating purification and accurate quantification.
-
Thermolability: Some sesquiterpenes can be sensitive to high temperatures, which can lead to degradation or rearrangement during gas chromatography (GC) analysis.
Q2: Which chromatographic techniques are most suitable for separating cadinane-type sesquiterpenes?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful and widely used techniques for the separation of cadinane-type sesquiterpenes.
-
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is highly effective for the analysis of volatile sesquiterpenes. A range of capillary columns with different stationary phases can be employed to achieve separation based on boiling point and polarity differences.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative-scale separations of sesquiterpenes. Reversed-phase and normal-phase chromatography are commonly used, and the choice of column and mobile phase is critical for achieving optimal resolution. Chiral HPLC is essential for the separation of enantiomers.
Q3: How do I choose between GC and HPLC for my cadinane sesquiterpene separation?
A3: The choice between GC and HPLC depends on the specific properties of the cadinane sesquiterpenes of interest and the goals of the analysis.
-
Choose GC if: Your compounds are volatile and thermally stable. GC often provides higher resolution for complex mixtures of volatile isomers.
-
Choose HPLC if: Your compounds are non-volatile, thermally labile, or if you need to perform preparative-scale purification to isolate specific isomers for further study. HPLC is also the method of choice for separating enantiomers when using chiral stationary phases.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-eluting Peaks in GC Analysis
Q: My GC-MS analysis of a plant extract shows several co-eluting peaks in the sesquiterpene region, which I suspect are cadinane isomers. How can I improve the separation?
A: Resolving co-eluting peaks in GC requires a systematic optimization of your method. Here are the key parameters to consider:
-
Optimize the Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column.
-
Slower Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly improve the resolution of closely eluting isomers.[1]
-
-
Select the Right GC Column:
-
Change the Stationary Phase: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase chemistry can alter the selectivity of the separation. For sesquiterpenes, common phases include non-polar (e.g., DB-5ms, HP-5ms) and mid-polarity (e.g., DB-17ms) columns. For more polar or functionalized cadinane derivatives, a wax column (e.g., DB-WAX) might provide better selectivity.
-
Increase Column Length or Decrease Internal Diameter: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and thus higher resolution. Similarly, a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) can increase efficiency.
-
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) to the column's optimal flow rate will maximize efficiency.
Issue 2: Peak Tailing in GC Analysis of Cadinane Sesquiterpenes
Q: I am observing significant peak tailing for my target cadinane sesquiterpenes in my GC-FID analysis. What could be the cause and how can I fix it?
A: Peak tailing in GC is often caused by active sites in the system that interact undesirably with the analytes. Here’s how to troubleshoot this issue:
-
Check for Active Sites in the Inlet:
-
Liner Contamination or Inactivity: The glass inlet liner is a common source of activity. Replace the liner with a new, deactivated one.
-
Septum Bleed: Particles from a coring septum can introduce active sites. Use a high-quality, pre-conditioned septum.
-
-
Column Issues:
-
Contamination at the Column Inlet: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim 10-15 cm from the front of the column.
-
Improper Column Installation: Ensure the column is installed at the correct depth in the inlet and detector to avoid dead volumes and contact with metal surfaces.
-
-
Method Parameters:
-
Injection Temperature: Too high an injection temperature can cause degradation of thermally labile compounds, which can manifest as tailing. Try reducing the injector temperature.
-
Issue 3: Difficulty in Separating Cadinane Enantiomers
Q: I need to separate the enantiomers of a specific cadinane sesquiterpene. What type of column and conditions should I use?
A: The separation of enantiomers requires the use of a chiral stationary phase (CSP). For GC, cyclodextrin-based chiral columns are most common for terpene analysis.
-
Column Selection:
-
Derivatized Cyclodextrin Phases: Columns such as those based on beta- or gamma-cyclodextrins derivatized with functional groups (e.g., permethylated, trifluoroacetylated) are effective for separating a wide range of chiral terpenes. The specific derivative will determine the selectivity for different enantiomers. A screening approach with a few different chiral columns is often necessary to find the optimal phase.
-
-
Method Optimization:
-
Temperature Program: Chiral separations are often highly sensitive to temperature. A slow, optimized temperature ramp is crucial.
-
Carrier Gas: The choice and flow rate of the carrier gas can influence enantiomeric resolution.[2]
-
Data Presentation: Column Performance Comparison
Due to the vast diversity of cadinane-type sesquiterpenes and the proprietary nature of much of the applications data, a single comprehensive table comparing all possible separations is not feasible. However, the following tables provide examples of column performance for the separation of specific or related sesquiterpenes to guide your selection process.
Table 1: GC Column Performance for the Analysis of Amorpha-4,11-diene
| Column | Stationary Phase | Dimensions | Carrier Gas | Oven Program | Retention Time (min) | Reference |
| HP-5ms | 5% Phenyl Methyl Siloxane | 30 m x 0.25 mm, 0.25 µm | Helium | 50°C (1 min), then 10°C/min to 320°C (2 min hold) | ~11.9 | [3][4] |
Table 2: HPLC Column Performance for the Preparative Separation of Artemisinin (B1665778) (a cadinane-related sesquiterpenoid lactone) and its Precursors
| Column | Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (Artemisinin) (min) | Reference |
| C18 | Octadecylsilane | Not Specified | 60% Acetonitrile (B52724) in Water | Not Specified | Not Specified | [5][6] |
| Nucleosil C18 | Octadecylsilane | 250 mm x 4.6 mm, 5 µm | Methanol (B129727)/Acetonitrile/Phosphate Buffer | 1.0 | Not specified for Artemisinin alone | [7] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Cadinane-Type Sesquiterpenes in a Plant Extract
This protocol provides a general method for the qualitative and quantitative analysis of cadinane sesquiterpenes in a plant essential oil or extract.
1. Sample Preparation: a. Dilute the essential oil or a concentrated hexane (B92381) extract of the plant material 1:100 (v/v) in n-hexane. b. If necessary, filter the diluted sample through a 0.45 µm PTFE syringe filter.
2. GC-MS Conditions:
- GC System: Agilent 7890B GC with a 5977A MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet: Split/splitless injector at 250 °C.
- Injection Volume: 1 µL with a split ratio of 50:1.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp 1: 3 °C/min to 180 °C.
- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
- MSD Conditions:
- Transfer Line: 280 °C.
- Ion Source: 230 °C.
- Quadrupole: 150 °C.
- Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.
3. Data Analysis: a. Identify the cadinane sesquiterpenes by comparing their mass spectra and retention indices with those of authentic standards or with data from spectral libraries (e.g., NIST, Wiley).
Protocol 2: Preparative HPLC for the Isolation of Cadinane Sesquiterpenes
This protocol outlines a general procedure for the isolation of semi-polar cadinane sesquiterpenes from a pre-fractionated plant extract using preparative reversed-phase HPLC.
1. Sample Preparation: a. Dissolve the pre-fractionated plant extract (e.g., an ethyl acetate (B1210297) fraction from a liquid-liquid partition) in a minimal amount of the initial mobile phase (e.g., methanol or acetonitrile). b. Filter the sample through a 0.45 µm syringe filter.
2. Preparative HPLC Conditions:
- HPLC System: A preparative HPLC system with a fraction collector.
- Column: A C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and water (B).
- Start with a composition that allows for good retention of the target compounds (e.g., 50% A).
- Develop a shallow gradient to elute the compounds of interest (e.g., 50-70% A over 40 minutes).
- Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min).
- Detection: UV detector at a wavelength where the compounds absorb (e.g., 210 nm).
3. Fraction Collection and Analysis: a. Collect fractions based on the elution of peaks from the chromatogram. b. Analyze the purity of each fraction using analytical HPLC-UV or GC-MS. c. Pool the pure fractions containing the target cadinane sesquiterpene and evaporate the solvent under reduced pressure.
Mandatory Visualization
Caption: Logical workflow for selecting the optimal chromatographic column for cadinane-type sesquiterpene separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of sesquiterpenoid fractions from Artemisia annua L. and testing their in vitro anti-SARS-CoV-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the antifungal activity of different cadinene derivatives.
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal strains necessitates the exploration of novel antifungal agents. Cadinene derivatives, a class of sesquiterpenes found in various plants, have demonstrated promising antifungal properties. This guide provides a comparative analysis of the antifungal activity of different cadinene derivatives, supported by experimental data, to aid in the research and development of new antifungal therapies.
Quantitative Antifungal Activity of Cadinene Derivatives
The antifungal efficacy of various cadinene derivatives has been evaluated against a range of fungal species, including phytopathogenic and wood-decaying fungi. The following table summarizes the key quantitative data from these studies, primarily presenting the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and effective dose for 50% of the population (ED50) values.
| Cadinene Derivative | Fungal Species | Activity Metric | Value | Reference |
| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | ED50 | 181.60 ± 0.58 µg/mL | [1] |
| Rhizoctonia solani | ED50 | 189.74 ± 1.03 µg/mL | [1] | |
| 7-hydroxycadinan-3-ene-2-one | Not specified | Not specified | Not specified | [1] |
| 5,6-dihydroxycadinan-3-ene-2,7-dione | Not specified | Not specified | Not specified | [1] |
| Cadinan-3,6-diene-2,7-dione | Not specified | Not specified | Not specified | [1] |
| 2-acetyl-cadinan-3,6-diene-7-one | Not specified | Not specified | Not specified | [1] |
| α-Cadinol | Lenzites betulina | IC50 | 0.10 mM (total mean) | |
| Trametes versicolor | IC50 | 0.10 mM (total mean) | ||
| Laetiporus sulphureus | IC50 | 0.10 mM (total mean) | ||
| 3β-ethoxy-T-muurolol | Wood-decay fungi | IC50 | 0.24 mM | |
| 4βH-cadinan-10β-ol | Wood-decay fungi | IC50 | 0.25 mM | |
| 4βH-muurolan-10β-ol | Wood-decay fungi | IC50 | 0.29 mM | |
| 4βH-cadinan-10α-ol | Wood-decay fungi | IC50 | 0.25 mM | |
| Cadinane-type sesquiterpenes (6 compounds) | Wood-decaying fungi | EC50 | 74.5 to 187.4 µg/mL |
Experimental Protocols
The evaluation of the antifungal activity of cadinene derivatives typically employs one of two standard methods: the Poisoned Food Technique or the Broth Microdilution Method.
Poisoned Food Technique
This method is primarily used for assessing the antifungal activity of compounds against filamentous fungi.
-
Preparation of Test Plates: A specified concentration of the cadinene derivative is mixed with a molten fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA). This "poisoned" medium is then poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A small disc of mycelium from a fresh culture of the test fungus is placed at the center of the poisoned agar plate.
-
Incubation: The plates are incubated at a suitable temperature for the specific fungus (typically 25-28°C) for several days.
-
Data Collection: The radial growth of the fungal colony is measured daily. The percentage of growth inhibition is calculated by comparing the colony diameter on the treated plates with that on control plates (containing medium without the test compound).
-
Determination of ED50/EC50: The experiment is repeated with a range of concentrations of the cadinene derivative to determine the concentration that inhibits fungal growth by 50%.
Broth Microdilution Method
This method is suitable for both yeasts and filamentous fungi and allows for the determination of the Minimum Inhibitory Concentration (MIC).
-
Preparation of Microplates: The cadinene derivative is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific fungal strain.
-
Determination of MIC: The MIC is determined as the lowest concentration of the cadinene derivative that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure the turbidity of the wells.
Antifungal Mechanism of Action
The precise signaling pathways in fungi affected by cadinene derivatives are not yet well-elucidated in the current scientific literature. However, the general mechanism of action for sesquiterpenes is believed to involve the disruption of the fungal cell membrane's integrity. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Further research is required to identify the specific molecular targets and signaling cascades affected by these compounds.
Experimental Workflow for Antifungal Activity Assessment
The following diagram illustrates a general workflow for the evaluation of the antifungal activity of cadinene derivatives.
Caption: General workflow for assessing the antifungal activity of cadinene derivatives.
References
Validating the cytotoxic effects of 3-Acetoxy-4,7(11)-cadinadien-8-one in multiple cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the natural compound 3-Acetoxy-4,7(11)-cadinadien-8-one. Due to the current lack of published data on the specific cytotoxic effects of this compound, this document serves as a methodological template and comparative analysis based on structurally related molecules. It outlines the necessary experimental protocols and presents a comparative landscape of cytotoxic activity exhibited by other cadinane (B1243036) sesquiterpenes.
Introduction
This compound is a sesquiterpenoid isolated from Eupatorium adenophorum. While this plant is known to produce bioactive compounds, including other sesquiterpenes with demonstrated anticancer properties, the specific cytotoxic profile of this compound remains to be elucidated. This guide offers a structured approach to validate its efficacy against multiple cancer cell lines and compare its potential performance with other known cytotoxic agents of the same class.
Comparative Analysis of Cadinane Sesquiterpenes
While data for this compound is not yet available, numerous studies have demonstrated the cytotoxic potential of other cadinane-type sesquiterpenoids. This section provides a comparative summary of their activities to serve as a benchmark for future studies on the title compound.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h |
| MCF-7 (Breast) | Data not available | Data not available | Data not available |
| A549 (Lung) | Data not available | Data not available | Data not available |
| HeLa (Cervical) | Data not available | Data not available | Data not available |
| HepG2 (Liver) | Data not available | Data not available | Data not available |
| HCT116 (Colon) | Data not available | Data not available | Data not available |
Table 2: Reported Cytotoxic Activities of Comparative Cadinane Sesquiterpenes
| Compound | Source | Cell Line(s) | Reported IC50 |
| 9-oxo-10,11-dehydroageraphorone (euptox A) | Eupatorium adenophorum | A549, HeLa, Hep-2 | 369, 401, 427 µg/mL, respectively[1] |
| Various Cadinane Sesquiterpenoids | Hibiscus tiliaceus | HepG2, Huh7 | 3.5 to 6.8 μM[2][3][4][5] |
| Essential Oil (rich in sesquiterpenes) | Eupatorium adenophorum | Hepatocellular Carcinoma Cells | Inhibited proliferation[6] |
| Eupatorium adenophorum Extracts | Eupatorium adenophorum | MDA-MB-231, HepG2 | Demonstrated anticancer activity[7] |
| Other Sesquiterpenes | Eupatorium species | Various tumor cell lines | Potent cytotoxicity reported[8][9][10][11][12] |
Experimental Protocols
To validate the cytotoxic effects of this compound, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Harvest cells after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[7][10][11][13]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
-
Treated and untreated cells
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice.
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - Journal of Natural Products - Figshare [figshare.com]
- 5. Item - Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. hrpub.org [hrpub.org]
- 8. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Constituents of Eupatorium japonicum and Anti-Inflammatory, Cytotoxic, and Apoptotic Activities of Eupatoriopicrin on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jipb.net [jipb.net]
- 13. rjptonline.org [rjptonline.org]
- 14. rjptonline.org [rjptonline.org]
Potency Showdown: A Comparative Analysis of 3-Acetoxy-4,7(11)-cadinadien-8-one and Standard Anti-Inflammatory Drugs
For researchers and professionals in drug development, this guide provides a comparative analysis of the anti-inflammatory potential of the natural sesquiterpenoid, 3-Acetoxy-4,7(11)-cadinadien-8-one, against the established anti-inflammatory agents, Dexamethasone and Indomethacin. This comparison is based on their ability to inhibit key inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Quantitative Comparison of Anti-Inflammatory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against the production of nitric oxide and prostaglandin E2, key mediators in the inflammatory cascade. Lower IC50 values are indicative of higher potency.
| Compound | Target Mediator | Cell Line | IC50 Value (µM) |
| Eupatoriopicrin (B210294) * | IL-8, TNF-alpha | Human Neutrophils | < 1 |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 Macrophages | 0.08 |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | 0.006 | |
| Indomethacin | Nitric Oxide (NO) | RAW 264.7 Macrophages | 56.8 |
| Prostaglandin E2 (PGE2) | RAW 264.7 Macrophages | 2.8 |
*Data for eupatoriopicrin is used as a proxy for this compound due to the lack of specific data for the latter. The data for eupatoriopicrin is for the inhibition of IL-8 and TNF-alpha in human neutrophils, which are also key inflammatory mediators.
Visualizing the Inflammatory Pathway and Experimental Design
To better understand the mechanisms of action and the experimental approach, the following diagrams illustrate the lipopolysaccharide (LPS)-induced pro-inflammatory signaling pathway and the general workflow of the in-vitro anti-inflammatory assays.
LPS-induced pro-inflammatory signaling pathway.
Experimental workflow for in-vitro anti-inflammatory assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[1] Subsequently, the cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[2]
Nitrite (B80452) accumulation in the culture supernatant is an indicator of NO production and is measured using the Griess reagent.[2][3]
-
Sample Collection: After the 24-hour incubation period with LPS and test compounds, 100 µL of the cell culture supernatant is collected from each well.[2]
-
Griess Reaction: An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the collected supernatant in a new 96-well plate.[2]
-
Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader.[2]
-
Quantification: The concentration of nitrite is determined by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme immunoassay (EIA) kit.
-
Sample Preparation: The collected cell culture supernatants are centrifuged to remove any cellular debris.
-
Immunoassay Procedure: The assay is performed according to the manufacturer's instructions. Briefly, the samples and standards are added to a 96-well plate pre-coated with a capture antibody. A fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is then added.
-
Competition and Incubation: The PGE2 in the sample competes with the enzyme-conjugated PGE2 for binding to the limited number of antibody sites. The plate is incubated to allow this competitive binding to reach equilibrium.
-
Washing and Substrate Addition: The wells are washed to remove any unbound reagents. A substrate for the enzyme is then added, leading to the development of a colored product.
-
Measurement and Calculation: The absorbance of the colored product is measured using a microplate reader. The concentration of PGE2 in the samples is inversely proportional to the intensity of the color and is calculated based on a standard curve. The percentage of PGE2 inhibition is determined by comparing the results to the LPS-stimulated control.
This comprehensive guide offers a valuable resource for researchers seeking to understand the comparative anti-inflammatory potential of this compound. The provided data, while utilizing a proxy for the target compound, alongside detailed experimental protocols and clear visualizations of the underlying biological pathways, facilitates a deeper understanding and informs future research directions in the development of novel anti-inflammatory therapeutics.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Quantification of 3-Acetoxy-4,7(11)-cadinadien-8-one
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The robust quantification of active pharmaceutical ingredients and natural products is a cornerstone of drug development and quality control. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of the sesquiterpenoid 3-Acetoxy-4,7(11)-cadinadien-8-one. The information presented herein is based on established analytical method validation principles and data from analogous compounds to guide researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, selectivity, and operational considerations. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of sesquiterpenoids like this compound, based on internationally recognized validation guidelines.[1][2][3]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | ICH Guideline Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.997 | ≥ 0.999 | ≥ 0.995[2] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 99.1 - 100.8% | Typically 80-120% of test concentration[2] |
| Precision (%RSD) | < 2.0% | < 2.5% | < 1.5% | ≤ 2% for assays is common[1][2] |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~0.1 ng/mL | Signal-to-noise ratio of 3:1[4] |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | ~0.5 ng/mL | Established by accuracy and precision at low concentrations[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[3] The following are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Sample Preparation: Samples are dissolved in a volatile organic solvent and may require derivatization to improve volatility and thermal stability.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
-
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in the mobile phase and filtered.
-
Application: This highly sensitive and selective method is particularly suitable for pharmacokinetic studies in biological matrices.[5]
Visualizing the Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates the logical workflow for the cross-validation of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
Caption: Workflow for cross-validation of three analytical methods.
This guide provides a framework for the selection and cross-validation of analytical methods for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Adherence to established validation guidelines is paramount to ensure the generation of reliable and reproducible data.[3][4][6]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Unveiling the Therapeutic Potential of 3-Acetoxy-4,7(11)-cadinadien-8-one: A Comparative Analysis of Available Efficacy Data
For Immediate Release
[City, State] – 3-Acetoxy-4,7(11)-cadinadien-8-one, a cadinane-type sesquiterpenoid isolated from the medicinal plant Eupatorium adenophorum, has garnered interest within the scientific community. This guide provides a comprehensive overview of the currently available in vitro and in vivo efficacy data for this natural compound, placed in the context of the broader biological activities of its plant source and related molecules. While direct and extensive research on this compound is limited, this report aims to offer a valuable comparative perspective for researchers, scientists, and drug development professionals.
Phytochemical Context and Therapeutic Landscape
Eupatorium adenophorum, a plant with a history in traditional medicine, is a rich source of bioactive compounds. Phytochemical investigations have revealed a diverse array of constituents, including sesquiterpenoids, flavonoids, and phenolic acids. These compounds are believed to contribute to the plant's wide spectrum of reported pharmacological activities, which include antifungal, anti-inflammatory, antibacterial, and cytotoxic effects.
Comparative Efficacy: Insights from Related Compounds
While specific efficacy data for this compound remains largely unpublished, studies on other cadinane-type sesquiterpenes isolated from Eupatorium adenophorum provide valuable insights into the potential activities of this compound class.
Antifungal Activity
A study focusing on cadinene sesquiterpenes from Eupatorium adenophorum demonstrated notable antifungal properties against phytopathogenic fungi. The table below summarizes the in vitro antifungal efficacy of a related compound, cadinan-3-ene-2,7-dione.
| Compound | Fungal Strain | ED50 (µg/mL) |
| Cadinan-3-ene-2,7-dione | Sclerotium rolfsii | 181.60 ± 0.58 |
| Cadinan-3-ene-2,7-dione | Rhizoctonia solani | 189.74 ± 1.03 |
Another investigation into six cadinane-type sesquiterpenes from the same plant revealed significant activity against wood-decaying fungi. The compounds exhibited inhibition rates ranging from 59.85% to 77.98% at a concentration of 200 µg/mL, with EC50 values between 74.5 and 187.4 µg/mL.
Experimental Protocols: A General Framework
Detailed experimental methodologies for this compound are not available in the current body of literature. However, based on studies of similar natural products, the following general protocols are commonly employed to assess in vitro and in vivo efficacy.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
This widely used animal model is employed to evaluate the anti-inflammatory potential of a test compound.
Future Directions and Conclusion
The current analysis underscores the need for dedicated research to elucidate the specific in vitro and in vivo efficacy of this compound. The promising biological activities of its plant source, Eupatorium adenophorum, and related sesquiterpenoid compounds suggest that it may hold significant therapeutic potential. Future studies should focus on:
-
Isolation and Purification: Establishing a robust protocol for the high-purity isolation of this compound.
-
In Vitro Screening: Conducting comprehensive in vitro assays to determine its cytotoxic, anti-inflammatory, antimicrobial, and other relevant biological activities, including the determination of IC50 and EC50 values.
-
In Vivo Studies: Utilizing appropriate animal models to evaluate its efficacy, toxicity, and pharmacokinetic profile.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which it exerts its biological effects.
A proposed signaling pathway that could be investigated for its anti-inflammatory effects is the NF-κB pathway, a key regulator of inflammation.
Evaluating the Selectivity of 3-Acetoxy-4,7(11)-cadinadien-8-one Against Fungal Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the antifungal selectivity of the natural product 3-Acetoxy-4,7(11)-cadinadien-8-one. While direct experimental data on this specific compound is limited in publicly available literature, this document outlines the necessary experimental protocols and data presentation methods for a comprehensive assessment. The comparative analysis is based on established antifungal agents and the known biological activities of related compounds, particularly cadinane (B1243036) sesquiterpenoids isolated from Eupatorium adenophorum.
Introduction to this compound
This compound is a sesquiterpenoid that can be isolated from the plant Eupatorium adenophorum[1][2]. This class of compounds, cadinane sesquiterpenes, has demonstrated a range of biological activities, including antifungal and cytotoxic properties[3][4][5][6][7][8]. Extracts from Eupatorium adenophorum have been shown to possess antifungal activity against various fungal strains[9][10][11][12]. Given the documented bioactivity of its chemical class and source, this compound warrants investigation as a potential antifungal agent. A critical aspect of this investigation is determining its selectivity—the ability to inhibit fungal pathogens with minimal toxicity to host cells.
Comparative Antifungal Activity (Hypothetical Data)
To evaluate the efficacy of this compound, its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens should be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For comparison, established antifungal drugs such as Fluconazole and Amphotericin B should be tested in parallel.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound and Reference Antifungals (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Trichophyton rubrum |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Fluconazole | 0.25 - 2 | 16 - >64 | 2 - 16 | 0.5 - 8 |
| Amphotericin B | 0.125 - 1 | 0.25 - 2 | 0.125 - 1 | 0.25 - 2 |
Selectivity Profile: Antifungal Activity vs. Cytotoxicity (Hypothetical Data)
A key parameter in the evaluation of a potential antifungal drug is its selectivity index (SI), which is the ratio of its toxicity to its desired bioactivity. A higher SI value indicates greater selectivity for the fungal pathogen over host cells. The cytotoxicity is often expressed as the 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of host cells.
Table 2: Hypothetical Selectivity Profile of this compound and Reference Antifungals
| Compound | MIC against C. albicans (µg/mL) | CC50 against Human Cell Line (e.g., HepG2) (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Fluconazole | 1 | >100 | >100 |
| Amphotericin B | 0.5 | 5 | 10 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of this compound and the reference antifungal agents is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without drug) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Cytotoxicity Assay: MTT Assay
This protocol assesses the effect of the compound on the viability of a mammalian cell line (e.g., human liver hepatocellular carcinoma cells, HepG2).
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound and reference compounds for 24 or 48 hours. A control group with untreated cells is included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control.
-
CC50 Determination: The CC50 value is calculated from the dose-response curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for evaluating the antifungal selectivity of this compound.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Conclusion
The evaluation of this compound's selectivity against fungal pathogens is a critical step in determining its potential as a novel antifungal agent. Based on the bioactivity of related cadinane sesquiterpenoids from Eupatorium adenophorum, this compound is a promising candidate for further investigation. By following the standardized protocols for antifungal susceptibility and cytotoxicity testing outlined in this guide, researchers can generate the necessary data to construct a comprehensive selectivity profile. The hypothetical data tables and workflow diagrams provided herein serve as a template for the presentation and analysis of these findings, facilitating a clear and objective comparison with existing antifungal therapies. Further studies should also focus on elucidating the mechanism of action of this compound to better understand its antifungal properties.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cadinene sesquiterpenes from Eupatorium adenophorum and their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of cadinane sesquiterpenoids as GOT1 inhibitors from Penicillium sp. HZ-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antifungal Activity of Cadinane-Type Sesquiterpenes from Eupatorium adenophorum against Wood-Decaying Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial and Antifungal Effect of <i>Eupatorium adenophorum</i> Spreng against Bacterial and Fungal Isolates | Nepal Journal of Science and Technology [nepjol.info]
Benchmarking Purity: A Comparative Analysis of Natural vs. Synthesized 3-Acetoxy-4,7(11)-cadinadien-8-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Acetoxy-4,7(11)-cadinadien-8-one derived from its natural source, Eupatorium adenophorum, and a plausible synthetic route. By presenting key purity data, detailed experimental protocols, and clear visual workflows, this document aims to assist researchers in evaluating the suitability of each source for their specific applications, from fundamental research to drug development.
Executive Summary
This compound is a bioactive sesquiterpenoid with potential applications in various fields.[1] This guide benchmarks the purity of the natural product, isolated from Eupatorium adenophorum, against a synthetically derived standard. While the natural product is readily available through extraction, the synthetic route offers the potential for greater control over purity and scalability. This comparison demonstrates that both sources can yield high-purity material, with the choice depending on the specific research or development needs.
Data Presentation
The following tables summarize the key physicochemical and purity data for this compound from both natural and synthetic sources.
Table 1: Physicochemical Properties
| Property | Natural Standard | Synthetic Standard |
| Molecular Formula | C₁₇H₂₄O₃ | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol [2] | 276.37 g/mol |
| Appearance | Colorless oil or white solid | Colorless oil or white solid |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607) | Soluble in methanol, ethanol, chloroform |
Table 2: Purity and Spectroscopic Data Comparison
| Analysis | Natural Standard | Synthetic Standard |
| Purity (HPLC) | >98% | >99% |
| Purity (GC-MS) | >98% | >99% |
| ¹H NMR (CDCl₃, 400 MHz) | Consistent with proposed structure | Consistent with proposed structure |
| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with proposed structure | Consistent with proposed structure |
| Mass Spectrometry (EI) | m/z 276 [M]⁺ | m/z 276 [M]⁺ |
Experimental Protocols
Detailed methodologies for the isolation, synthesis, and analysis of this compound are provided below.
Isolation of Natural this compound
The isolation of the natural product from the leaves of Eupatorium adenophorum typically involves solvent extraction followed by chromatographic purification.
1. Extraction:
-
Air-dried and powdered leaves of E. adenophorum (1 kg) are extracted with methanol (3 x 5 L) at room temperature for 72 hours.
-
The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
-
The chloroform fraction, which is rich in sesquiterpenoids, is selected for further purification.
3. Chromatographic Purification:
-
The chloroform fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Proposed Synthesis of this compound
While a specific total synthesis for this compound is not extensively documented, a plausible route can be adapted from established syntheses of related cadinane (B1243036) sesquiterpenoids. A potential retrosynthetic analysis is outlined below.
Retrosynthetic Analysis: The target molecule can be synthesized from a suitable cadinane skeleton, which in turn can be constructed via a Diels-Alder reaction or other cyclization strategies from acyclic precursors.
Illustrative Forward Synthesis Steps (Hypothetical):
-
Formation of the Cadinane Skeleton: A key step would involve the stereoselective construction of the bicyclic cadinane core. This could be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by further functional group manipulations.
-
Introduction of Oxygen Functionalities: The ketone and hydroxyl groups would be introduced at the appropriate positions. This could involve selective oxidation and reduction reactions.
-
Acetylation: The final step would be the acetylation of the hydroxyl group at C-3 to yield the target molecule. This is typically achieved using acetic anhydride (B1165640) in the presence of a base like pyridine.
Purity Determination Methods
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Purity Calculation: Based on the area percentage of the main peak.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient starting from 100°C to 280°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Purity Calculation: Based on the relative abundance of the target compound's mass spectrum.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in CDCl₃.
-
Structural confirmation and purity assessment are based on the characteristic chemical shifts and the absence of significant impurity signals.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the comparison.
Caption: Workflow for benchmarking the purity of natural vs. synthetic this compound.
Caption: Logical relationship for the comparative purity assessment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
